Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHVLHLQDDNYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in modern peptide chemistry. This non-proteinogenic β-amino acid is increasingly utilized in the design of novel peptides and peptidomimetics with unique structural and biological properties. Its bulky naphthyl side chain can induce specific secondary structures and enhance binding affinities, making it a valuable tool in drug development, particularly in the fields of oncology and neurology.[1] This document details the physicochemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a racemic mixture of the (R) and (S) enantiomers. The properties of the racemate and the individual stereoisomers are crucial for their respective applications, with enantiomerically pure forms being essential for the synthesis of stereochemically defined bioactive peptides.
| Property | Fmoc-(R,S)-form | Fmoc-(R)-form | Fmoc-(S)-form |
| CAS Number | 269078-77-5 | 511272-47-2 | 507472-10-8 |
| Synonyms | Fmoc-DL-β-Ala-(1-naphthyl)-OH | Fmoc-D-β-Ala-(1-naphthyl)-OH | Fmoc-L-β-Ala-(1-naphthyl)-OH |
| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.5 g/mol | 437.49 g/mol | 437.49 g/mol |
| Appearance | White powder | White solid | White to off-white powder |
| Purity | ≥ 98% (HPLC) | ≥ 99.5% (Chiral HPLC) | ≥ 99% (HPLC) |
| Storage Conditions | 0-8 °C | 0 - 8 °C | 0 - 8 °C |
Synthesis of the Core Amino Acid
The synthesis of the β-amino acid core, 3-amino-3-(1-naphthyl)propionic acid, can be achieved through a one-pot, three-component reaction. This method involves the condensation of an arylaldehyde (1-naphthaldehyde), malonic acid, and a source of ammonia (ammonium acetate).[2]
Experimental Protocol: Synthesis of 3-amino-3-(1-naphthyl)propionic acid
-
Reaction Setup : In a round-bottom flask, dissolve 1-naphthaldehyde and malonic acid in a suitable solvent such as ethanol.
-
Addition of Reagents : Add ammonium acetate to the solution. The ammonium acetate serves as the ammonia source for the amino group.
-
Reaction Conditions : Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification : Collect the precipitate by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum. Further purification can be achieved by recrystallization.
Fmoc Protection
For use in solid-phase peptide synthesis, the amino group of the synthesized β-amino acid must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is ideal for this purpose as it is stable to the acidic conditions used for side-chain deprotection but is easily removed by a mild base, typically piperidine.[3]
Experimental Protocol: Fmoc Protection
-
Dissolution : Suspend 3-amino-3-(1-naphthyl)propionic acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.
-
Addition of Fmoc Reagent : Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent like dioxane or acetone to the aqueous mixture with vigorous stirring.
-
Reaction : Allow the reaction to proceed at room temperature for several hours or overnight. Maintain a basic pH throughout the reaction.
-
Work-up : Once the reaction is complete, wash the mixture with a non-polar solvent like diethyl ether to remove unreacted Fmoc reagent.
-
Acidification and Extraction : Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of 2-3. The Fmoc-protected amino acid will precipitate.
-
Isolation : Collect the solid product by filtration, wash thoroughly with water, and dry under a vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based SPPS.[1] The standard SPPS cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3]
The key steps in a single cycle of SPPS are:
-
Fmoc Deprotection : Removal of the N-terminal Fmoc group from the resin-bound peptide.
-
Washing : Removal of the deprotection reagent and by-products.
-
Amino Acid Coupling : Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent coupling to the newly freed N-terminal amine of the peptide chain.
-
Washing : Removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Experimental Protocol: General SPPS Cycle
-
Resin Preparation : Swell the appropriate resin (e.g., Rink amide for peptide amides, Wang resin for peptide acids) in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.[4]
-
Fmoc Deprotection : Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-20 minutes. Drain and repeat this step once to ensure complete deprotection.[3][4]
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling :
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (e.g., this compound, 3-5 equivalents relative to resin loading), an activating agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add this activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test like the Kaiser test.[5]
-
-
Washing : After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).
-
Cycle Repetition : Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Cleavage : After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the resin using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. The crude peptide is then precipitated, purified (usually by RP-HPLC), and characterized.[5]
The incorporation of this compound can enhance the hydrophobic interactions and stability of the resulting peptides, making it a powerful tool for developing novel bioactive peptides and pharmaceuticals.[6]
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
Synthesis of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a common and efficient synthetic route for Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a valuable building block in peptide synthesis and drug discovery. The presence of the naphthyl group can enhance the hydrophobic interactions of peptides, making this compound particularly useful for developing novel therapeutics.[1] This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the core β-amino acid, (R,S)-3-amino-3-(1-naphthyl)propionic acid, via a one-pot multicomponent reaction. The subsequent step is the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of (R,S)-3-amino-3-(1-naphthyl)propionic acid
This procedure is adapted from a general one-pot synthesis of 3-amino-3-arylpropionic acids. The reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.
Materials:
-
1-Naphthaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol
Procedure:
-
A mixture of 1-naphthaldehyde, malonic acid, and ammonium acetate is prepared in absolute ethanol.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then diethyl ether.
-
The final product is dried under vacuum to yield (R,S)-3-amino-3-(1-naphthyl)propionic acid as a solid.
Synthesis of this compound
This protocol describes the standard procedure for the N-terminal Fmoc protection of a β-amino acid using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Materials:
-
(R,S)-3-amino-3-(1-naphthyl)propionic acid
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
10% Aqueous Sodium Carbonate Solution
-
1,4-Dioxane
-
Ethyl Acetate
-
1 M Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
(R,S)-3-amino-3-(1-naphthyl)propionic acid is dissolved in a 10% aqueous sodium carbonate solution.
-
The solution is cooled in an ice bath.
-
A solution of Fmoc-OSu in 1,4-dioxane is added dropwise to the cooled amino acid solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1 M hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data
The following tables summarize the typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and purification methods.
Table 1: Reagents and Conditions for the Synthesis of (R,S)-3-amino-3-(1-naphthyl)propionic acid
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Naphthaldehyde | 1.0 | Ethanol | Reflux | 4 - 6 | 60 - 75 |
| Malonic Acid | 1.2 | ||||
| Ammonium Acetate | 2.0 |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| (R,S)-3-amino-3-(1-naphthyl)propionic acid | 1.0 | 10% aq. Na2CO3 / Dioxane | 0 to RT | 4 - 8 | 80 - 90 |
| Fmoc-OSu | 1.05 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | 2-8 °C |
Logical Relationships in the Synthetic Process
The synthesis follows a logical progression from simple starting materials to the final protected amino acid. The one-pot reaction for the β-amino acid core is an efficient method that avoids the isolation of intermediates. The subsequent Fmoc protection is a standard and high-yielding reaction, crucial for the application of this building block in solid-phase peptide synthesis. The base-lability of the Fmoc group allows for its selective removal during peptide synthesis without affecting acid-labile side-chain protecting groups.
Figure 2: Logical flow of the synthesis, highlighting key stages and outcomes.
References
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Protected Naphthylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-protected naphthylpropionic acid derivatives. These compounds are crucial building blocks in modern peptide synthesis, offering unique characteristics that enhance the therapeutic potential of peptide-based drugs.
Introduction to Fmoc-Protected Naphthylpropionic Acid
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its base-lability which allows for mild deprotection conditions. When coupled with a naphthylpropionic acid moiety, it creates a unique amino acid derivative with enhanced hydrophobic and aromatic properties. The bulky naphthyl group can significantly influence the conformation, stability, and binding interactions of the resulting peptides.[1][2] These characteristics make Fmoc-protected naphthylpropionic acids valuable tools in the design of novel therapeutics, particularly in the fields of oncology, neurology, and antimicrobial research.[2][3]
Physicochemical Properties
The physicochemical properties of Fmoc-protected naphthylpropionic acid can vary depending on the stereochemistry and the position of the naphthyl group attachment (1-naphthyl or 2-naphthyl). The following tables summarize the key properties for several common isomers.
Table 1: Physicochemical Properties of Fmoc-Protected 3-Amino-3-(1-naphthyl)propionic Acid Isomers
| Property | Fmoc-(S)-3-amino-3-(1-naphthyl)propionic acid | Fmoc-(R)-3-amino-3-(1-naphthyl)propionic acid | Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid |
| Synonyms | Fmoc-L-β-Ala-(1-naphthyl)-OH | Fmoc-D-β-Ala-(1-naphthyl)-OH | Fmoc-DL-β-Ala-(1-naphthyl)-OH |
| CAS Number | 507472-10-8 | 511272-47-2 | 269078-77-5 |
| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol | 437.49 g/mol | 437.5 g/mol |
| Appearance | White to off-white powder | White solid | White powder |
| Melting Point | 202 - 208 °C | Not available | Not available |
| Optical Rotation | [a]D20 = 31 ± 2º (c=1 in DMF) | [a]D20 = -30 ± 1° (c=1 in DMF) | Not applicable |
| Purity | ≥ 99% (HPLC) | ≥ 99.5% (Chiral HPLC) | ≥ 98% (HPLC) |
| Storage | 0 - 8 °C | 0 - 8 °C | 0 - 8 °C |
Table 2: Physicochemical Properties of Fmoc-Protected 3-Amino-3-(2-naphthyl)propionic Acid Isomers
| Property | Fmoc-(S)-3-amino-3-(2-naphthyl)propionic acid (Fmoc-L-2-Nal-OH) | Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid (Fmoc-D-2-Nal-OH) | Fmoc-(R,S)-3-amino-3-(2-naphthyl)propionic acid |
| Synonyms | Fmoc-L-Ala(2-naphthyl)-OH | Fmoc-D-β-Ala-(2-naphthyl)-OH | Fmoc-DL-β-Ala-(2-naphthyl)-OH |
| CAS Number | 112883-43-9 | 511272-48-3 | 269078-81-1 |
| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.5 g/mol | 437.49 g/mol | 437.49 g/mol |
| Appearance | White powder | White solid | White powder |
| Melting Point | 157 - 168 °C | 187 - 193 °C | Not available |
| Optical Rotation | [a]D25 = -15 ± 2º (c=1 in DMF) | [a]D25 = +38 ± 2º (c=1 in DMF) | Not applicable |
| Purity | ≥ 99.5% (Chiral HPLC) | ≥ 98% (HPLC) | ≥ 97% (HPLC) |
| Storage | 0 - 8 °C | 0 - 8 °C | 0 - 8 °C |
Solubility: Generally, these compounds are slightly soluble in water but show good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.[9]
Experimental Protocols
General Protocol for Fmoc Protection of Naphthylpropionic Acid
This protocol is a general procedure for the synthesis of Fmoc-protected amino acids and can be adapted for naphthylpropionic acid.[4][10]
Materials:
-
Naphthylpropionic acid (or its amino-functionalized derivative)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or acetone
-
Diethyl ether
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the naphthylpropionic acid derivative in an aqueous solution of 10% sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: While stirring vigorously at 0-5 °C, slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2 with 2N HCl.
-
Extraction: Extract the precipitated product with ethyl acetate or dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Naphthylpropionic Acid
This protocol outlines the manual synthesis of a peptide incorporating an Fmoc-protected naphthylpropionic acid derivative.[6][11]
Materials:
-
Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
Fmoc-protected amino acids, including Fmoc-naphthylpropionic acid
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Activator base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and an activator base.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Naphthylpropionic Acid:
-
Pre-activate the Fmoc-naphthylpropionic acid with a coupling reagent (e.g., HBTU) and an activator base (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Wash and Repeat: Wash the resin with DMF. Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group after the final coupling step.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Mechanisms of Action
Fmoc-protected naphthylpropionic acids are primarily used to synthesize peptides with enhanced biological properties. The incorporation of the naphthylalanine moiety can lead to:
-
Increased Hydrophobicity: The bulky and nonpolar naphthyl group increases the overall hydrophobicity of the peptide, which can enhance its interaction with cell membranes and hydrophobic pockets of target proteins.[9]
-
Enhanced Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.
-
Improved Binding Affinity: The aromatic naphthyl group can participate in π-π stacking and hydrophobic interactions with biological targets, potentially increasing binding affinity and specificity.[12]
Antimicrobial and Cell-Penetrating Peptides
A significant application of these derivatives is in the development of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The enhanced hydrophobicity and membrane-destabilizing potential of naphthylalanine-containing peptides are key to their function.
The mechanism for cell penetration is thought to involve initial electrostatic interactions between the cationic peptide and the anionic components of the cell membrane, followed by insertion of the hydrophobic naphthyl groups into the lipid bilayer.[13] This can lead to direct translocation across the membrane or trigger endocytic uptake pathways.[14][15]
Conclusion
Fmoc-protected naphthylpropionic acids are versatile and powerful building blocks for the synthesis of peptides with enhanced therapeutic properties. Their unique physicochemical characteristics, particularly the hydrophobicity and aromaticity conferred by the naphthyl group, enable the development of peptides with improved stability, membrane interaction, and biological activity. This guide provides essential data and protocols to support researchers in leveraging these valuable compounds for the advancement of peptide-based drug discovery and development.
References
- 1. Boosting salt resistance of short antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. lifetein.com [lifetein.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide on Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in modern peptide synthesis and drug discovery. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and its role in developing bioactive peptides with therapeutic potential.
Core Compound Data
This compound is a non-natural amino acid derivative widely utilized for the synthesis of peptidomimetics and specialty peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The naphthyl group introduces a bulky, hydrophobic side chain, which can significantly influence the resulting peptide's conformation, stability, and biological activity.
| Property | Value | Citations |
| Molecular Weight | ~437.5 g/mol | [1][2] |
| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |
| CAS Number | 269078-77-5 | [1] |
| Appearance | White to off-white powder/solid | N/A |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][3][4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-SPPS.[1][3][4] This methodology allows for the stepwise construction of a peptide chain on a solid resin support. The unique properties of this amino acid derivative, particularly the naphthyl side chain, are leveraged to enhance the characteristics of the final peptide, such as increasing hydrophobic interactions which can be crucial for binding to biological targets.[1]
General Experimental Protocol for SPPS using this compound
While specific protocols vary depending on the target peptide sequence, a general workflow for incorporating this amino acid into a peptide chain via automated or manual SPPS is outlined below.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[5][6]
3. Amino Acid Coupling:
-
Activate the carboxyl group of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin to form a new peptide bond.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[5]
4. Washing:
-
Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]
7. Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[7]
Below is a Graphviz diagram illustrating the general workflow of Fmoc-SPPS.
Role in Drug Development and Biological Activity
The incorporation of 3-amino-3-(1-naphthyl)propionic acid into peptide sequences is a strategy employed in drug discovery to develop peptidomimetics with enhanced therapeutic properties.[8][9] The naphthyl group can contribute to increased stability against proteolytic degradation and improved membrane permeability. Peptides containing this and similar non-natural amino acids are being investigated for various therapeutic applications, including as anticancer and antimicrobial agents.[4][10][11]
Antimicrobial and Anticancer Peptides
Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is implicated in numerous diseases.[8][9] Peptides and peptidomimetics are valuable tools for inhibiting or stabilizing PPIs.[14] The defined secondary structures that can be induced or stabilized by non-natural amino acids, such as 3-amino-3-(1-naphthyl)propionic acid, can mimic the binding epitopes of one of the protein partners, thereby disrupting the interaction. The bulky naphthyl group can serve as a hydrophobic anchor, fitting into corresponding pockets at the protein-protein interface.
The following diagram illustrates a conceptual mechanism of action for a peptide containing 3-amino-3-(1-naphthyl)propionic acid as a PPI inhibitor.
Conclusion
This compound is a valuable synthetic building block for the creation of novel peptides and peptidomimetics. Its incorporation into peptide sequences via Fmoc-SPPS allows for the modulation of hydrophobicity, conformational stability, and biological activity. This makes it a compound of significant interest for researchers in the fields of peptide chemistry, drug discovery, and materials science, with potential applications in the development of new antimicrobial, anticancer, and protein-protein interaction-modulating therapeutics. Further research into specific peptide sequences containing this residue is warranted to fully elucidate its potential in various therapeutic areas.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailoring peptidomimetics for targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]
- 11. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Peptides: Status and Future Prospects [mdpi.com]
- 13. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in peptide synthesis and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the known behavior of structurally similar Fmoc-protected amino acids and provides detailed experimental protocols for determining its solubility in a laboratory setting.
Physicochemical Properties
This compound is a synthetic amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This bulky, hydrophobic protecting group, combined with the naphthyl moiety, significantly influences the molecule's solubility profile.
| Property | Value |
| Chemical Formula | C₂₈H₂₃NO₄[1][2][3][4] |
| Molecular Weight | 437.49 g/mol [1][2] |
| Appearance | White to off-white powder[2][3][5][6] |
| Storage Temperature | 0-8°C[1][3][5][6] |
Qualitative Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide. Inadequate solubility can lead to challenges in reaction kinetics and the potential for incomplete reactions.
Based on the general characteristics of Fmoc-amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis. The large, nonpolar Fmoc and naphthyl groups contribute to its hydrophobicity, limiting its solubility in aqueous solutions.
Table 1: General Solubility of this compound in Common Organic Solvents
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | High | A standard and effective solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | High | Often used as an alternative to DMF, particularly for difficult couplings. |
| Dimethyl sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving many Fmoc-amino acids.[7] |
| Dichloromethane (DCM) | Moderate to High | A common solvent for peptide synthesis and purification steps.[7] |
| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in combination with other solvents.[8] |
| Methanol | Moderate to Low | Solubility is expected to be lower than in polar aprotic solvents.[7] |
| Acetonitrile | Moderate to Low | Often used in purification (HPLC) but may not be the primary solvent for synthesis. |
| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc and naphthyl groups significantly limits solubility.[8] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Utilize a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the this compound peak by UV absorbance, typically at 265 nm or 301 nm.
-
-
Quantification:
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
References
A Technical Guide to the Spectroscopic Characterization of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a structured overview of the spectroscopic data for Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid (Molecular Formula: C₂₈H₂₃NO₄, Molecular Weight: 437.5 g/mol ).[1][2] Due to the proprietary nature of specific batch data, this document serves as a template, presenting the expected data formats and detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to assist researchers in acquiring and interpreting their own data for this compound.
Introduction
This compound is a valuable building block in peptide synthesis and drug development.[2][3][4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis.[2] The naphthyl group introduces unique hydrophobic and aromatic properties into peptides, potentially enhancing their stability, binding affinity, and therapeutic efficacy. Accurate spectroscopic characterization is a critical step in ensuring the identity, purity, and structural integrity of this compound before its use in further applications.
Spectroscopic Data Presentation
The following tables are presented as templates for the systematic recording of spectroscopic data. Researchers should populate these tables with their experimentally obtained values.
Table 1: ¹H NMR Spectroscopic Data (Template)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 7.80-7.20 | m | - | 11H | Aromatic-H (Fmoc, Naphthyl) |
| e.g., 5.50 | q | 7.1 | 1H | CH-N |
| e.g., 4.40 | d | 6.5 | 2H | Fmoc-CH₂ |
| e.g., 4.25 | t | 6.5 | 1H | Fmoc-CH |
| e.g., 2.90 | d | 7.1 | 2H | CH₂-COOH |
Table 2: ¹³C NMR Spectroscopic Data (Template)
| Chemical Shift (δ) ppm | Assignment |
| e.g., 175.0 | C=O (Carboxylic Acid) |
| e.g., 156.5 | C=O (Fmoc) |
| e.g., 144.0-120.0 | Aromatic-C (Fmoc, Naphthyl) |
| e.g., 67.5 | Fmoc-CH₂ |
| e.g., 55.0 | CH-N |
| e.g., 47.0 | Fmoc-CH |
| e.g., 40.0 | CH₂-COOH |
Table 3: FT-IR Spectroscopic Data (Template)
| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment |
| e.g., 3300-2500 | br | O-H stretch (Carboxylic Acid) |
| e.g., 3310 | m | N-H stretch (Amide) |
| e.g., 1715 | s | C=O stretch (Carboxylic Acid) |
| e.g., 1695 | s | C=O stretch (Fmoc, Amide) |
| e.g., 1600, 1480 | m | C=C stretch (Aromatic) |
| e.g., 1250 | s | C-O stretch |
Table 4: Mass Spectrometry Data (Template)
| m/z | Ion Type |
| e.g., 438.5 | [M+H]⁺ |
| e.g., 460.5 | [M+Na]⁺ |
| e.g., 436.5 | [M-H]⁻ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, confirming its structure.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[5]
-
Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts for all signals.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation: As the compound is a solid powder, it can be analyzed directly.[2][3] Place a small amount of the powder onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-650 cm⁻¹.[6]
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C=C).[7]
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to study its fragmentation patterns for further structural confirmation.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]
-
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
Data Analysis: Identify the peak corresponding to the molecular ion and compare its m/z value with the calculated molecular weight of the compound.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scirp.org [scirp.org]
- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Role of Naphthyl-Substituted β-Amino Acids in Medicinal Chemistry: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide engineering, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, naphthyl-substituted β-amino acids have garnered significant attention due to their unique structural and physicochemical properties. The bulky, hydrophobic naphthyl group can profoundly influence peptide secondary structure, enhance resistance to enzymatic degradation, and provide novel interaction motifs for targeting proteins and other biological macromolecules. This technical guide provides a comprehensive literature review on the synthesis, biological activities, and therapeutic potential of naphthyl-substituted β-amino acids, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.
Synthesis of Naphthyl-Substituted β-Amino Acids
The synthesis of naphthyl-substituted β-amino acids can be achieved through various organic methodologies. A prevalent approach involves the use of multicomponent reactions, such as the Betti reaction, which offers a straightforward, one-pot synthesis of aminobenzylnaphthols, key precursors to these amino acids. Another significant method is the palladium-catalyzed C-H activation, allowing for the direct arylation of β-amino acid precursors.
Biological Applications and Quantitative Data
The incorporation of naphthyl-substituted β-amino acids into peptides and other small molecules has led to the development of compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Peptides incorporating β-naphthylalanine have demonstrated potent activity against a spectrum of bacterial and fungal pathogens. The bulky naphthyl group is thought to enhance membrane permeabilization, a key mechanism of action for many antimicrobial peptides.[1]
| Peptide/Compound | Target Organism | MIC (μg/mL) | Reference |
| S1-Nal | E. faecium | 64 | [1] |
| S1-Nal | A. baumannii | 8 | [1] |
| S1-Nal | E. coli | 32 | [1] |
| S1-Nal-Nal | E. faecium | 32 | [1] |
| S1-Nal-Nal | A. baumannii BCRC 14B0091 | 2 | [1] |
| S1-Nal-Nal | A. baumannii BCRC 14B0100 | 4 | [1] |
| S1-Nal-Nal | A. baumannii BCRC 14B0097 | 8 | [1] |
| S1-Nal-Nal | E. coli | 16 | [1] |
| KWWK-Nal-Nal | Gram-positive/negative bacteria | 1.6 (at 100 mM NaCl) | [2] |
| D-Nal-Pac-525 | Fluconazole-resistant fungi | 4-8 | [3] |
Anticancer Activity
The unique membrane-disrupting properties of peptides containing β-naphthylalanine have also been exploited for their anticancer potential. These peptides can selectively target and lyse cancer cells, which often display altered membrane compositions compared to healthy cells.[4]
| Peptide | Cancer Cell Line | IC50 (μM) | Reference |
| K4R2-Nal2-S1 | Human lung tumor (in vivo) | Significant inhibition | [4] |
Enzyme Inhibition
Naphthyl-substituted compounds have been investigated as inhibitors of various enzymes. The large aromatic surface of the naphthyl group can facilitate strong π–π stacking interactions within the active sites of target enzymes.
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
| Compound 17 | Butyrylcholinesterase (BChE) | 77.02 | 9.08 ± 3.51 | Competitive | [5] |
| Compound 18 | Butyrylcholinesterase (BChE) | 93.67 | 5.49 ± 0.33 | Competitive | [5] |
| 2a | Acetylcholinesterase (AChE) | 2.3 | 1.2 | Competitive | [6] |
| 2c | β-Secretase | 6.7 | - | - | [6] |
| 3b | β-Secretase | 10.1 | - | - | [6] |
Experimental Protocols
Synthesis of Aminobenzylnaphthols via Betti Reaction
This protocol describes a general, solvent-free synthesis of aminobenzylnaphthols.[2]
Materials:
-
2-Naphthol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amino acid methyl ester (e.g., methyl (S)-phenylalaninate)
Procedure:
-
In a round-bottom flask, combine 2-naphthol (1 mmol), the aromatic aldehyde (1 mmol), and the amino acid methyl ester (1 mmol).
-
Heat the mixture at 60°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing β-Naphthylalanine
This protocol outlines the general steps for incorporating Fmoc-protected β-naphthylalanine into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-naphthylalanine)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)
Workflow:
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-β-naphthylalanine) using a coupling reagent and a base. Add this activated amino acid to the resin to form a new peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Then, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.
Signaling Pathways
While the precise signaling pathways directly modulated by naphthyl-substituted β-amino acids are still under active investigation, their biological effects, particularly in inducing cancer cell death, suggest the involvement of key cellular processes such as apoptosis. Furthermore, as amino acids are known to be crucial regulators of cellular metabolism and growth through pathways like mTOR, and can act as ligands for G-protein coupled receptors (GPCRs), it is plausible that naphthyl-substituted β-amino acids could influence these signaling cascades.
Apoptosis Signaling Pathway
Several studies have shown that peptides containing β-naphthylalanine can induce apoptosis in cancer cells.[4] The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly responsive to amino acid availability. While direct modulation by naphthyl-substituted β-amino acids has not been extensively documented, their structural similarity to natural amino acids suggests a potential for interaction with the upstream components of this pathway.
Caption: An overview of the amino acid-sensing mTORC1 signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that respond to a diverse range of extracellular stimuli, including amino acids and peptides. The incorporation of naphthyl-substituted β-amino acids into peptide ligands could modulate their binding affinity and selectivity for specific GPCRs, thereby influencing downstream signaling.[7]
Caption: A general schematic of G-protein coupled receptor (GPCR) signaling.
Conclusion
Naphthyl-substituted β-amino acids represent a valuable class of building blocks for the design of novel therapeutic agents and research tools. Their incorporation into peptides and small molecules can confer enhanced biological activity, improved metabolic stability, and novel mechanisms of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to explore the full potential of these unique chemical entities. Future research will likely focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds, further expanding their applications in drug discovery and development.
References
- 1. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
- 2. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased potency of a novel D-beta-naphthylalanine-substituted antimicrobial peptide against fluconazole-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enkephalin analogues containing beta-naphthylalanine at the fourth position - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, essential molecules in biological research and therapeutic development, has been revolutionized by the advent of solid-phase peptide synthesis (SPPS). Central to the success and widespread adoption of this methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base-lability, have established Fmoc-based chemistry as the gold standard for the efficient and reliable assembly of peptide chains.[1][2][3] This technical guide provides a comprehensive examination of the pivotal role of the Fmoc protecting group in peptide synthesis, detailing its chemical principles, experimental protocols, and practical considerations for laboratory and industrial applications.
The Chemical Foundation of Fmoc-Based Solid-Phase Peptide Synthesis
The Fmoc group is a temporary protecting group for the α-amino group of amino acids.[2][4] Its defining characteristic is its stability under acidic conditions and its rapid cleavage under mild basic conditions, a property that forms the basis of the orthogonal Fmoc/tBu protection strategy.[1][2] This strategy allows for the selective deprotection of the N-terminal Fmoc group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]
The structure of the Fmoc group, with its fluorenyl ring system, is key to its function.[1][] The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][6][7]
The removal of the Fmoc group, or deprotection, is a critical step in the cyclical process of peptide chain elongation.[8][9] This is typically accomplished using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9][10] The deprotection proceeds via a β-elimination mechanism.[3][8][9]
The Cyclical Workflow of Fmoc-SPPS
Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain anchored to a solid support, typically a resin.[3][10][11] Each cycle consists of three main steps: deprotection, washing, and coupling.[12]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters for standard Fmoc-SPPS protocols.
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration | Solvent | Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-15 min[13] | Standard and highly effective.[13] Can be regulated.[13] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min[13] | Similar efficiency to piperidine; not a controlled substance.[13] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine | DMF or NMP | 2 x 5-10 min[13] | Faster deprotection, useful for hindered sequences.[13] |
Table 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
| Parameter | Value |
| Wavelength for Absorbance Measurement | ~301 nm[8][9] |
| Chromophore | Dibenzofulvene (DBF)-piperidine adduct[8] |
| Molar Extinction Coefficient (ε) in DMF | ~7800 M⁻¹cm⁻¹ |
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[9][13]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[13]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[13]
-
Drain: Drain the deprotection solution.[13]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[9]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
-
Sample Collection: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[13]
-
Dilution: Dilute the collected solution to the mark with DMF.[13]
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank.[9]
-
Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
Protocol 3: Peptide Cleavage from the Resin and Final Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[2]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]
-
Drying: Dry the peptide pellet under vacuum.[2]
Advantages of the Fmoc Strategy
The Fmoc protection strategy offers several significant advantages over the older tert-butyloxycarbonyl (Boc) methodology, which has led to its widespread adoption.[2][14][]
-
Mild Deprotection Conditions: The use of a weak base for deprotection avoids the repeated use of strong acids required in Boc chemistry, which can degrade acid-sensitive peptide sequences and resins.[1][14]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection.[1]
-
Compatibility: Fmoc chemistry is compatible with a wide range of amino acids, including those with post-translational modifications like phosphorylation and glycosylation.[14]
-
Automation and Monitoring: The deprotection reaction can be easily monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct, which is well-suited for automated peptide synthesizers.[2][8][]
Potential Side Reactions and Mitigation Strategies
Despite its robustness, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[13][16] It can be minimized by using optimized coupling reagents or by protecting the backbone amide of the aspartic acid residue.
-
Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[13][16] It is more prevalent when proline is one of the first two amino acids.[16]
-
Racemization: The activation of the carboxyl group during coupling can lead to racemization, especially for certain amino acids like histidine and cysteine.[17] The choice of coupling reagents and conditions can help to suppress this.
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[14][18] The amenability of Fmoc chemistry to automation and real-time monitoring has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[2] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the power of Fmoc-based peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. One moment, please... [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Unlocking New Therapeutic Avenues: An In-depth Technical Guide to the Potential Applications of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutics has led to a significant focus on peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced pharmacological properties. A key strategy in the design of potent and stable peptidomimetics is the incorporation of unnatural amino acids. This technical guide delves into the potential applications of one such building block, Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, in the field of drug discovery. By introducing a conformationally constrained β-amino acid scaffold coupled with a bulky, hydrophobic naphthyl moiety, this compound offers a unique tool to modulate the biological activity, metabolic stability, and pharmacokinetic profile of peptide-based drug candidates. This document will explore its role in peptide synthesis, its potential impact on peptide structure and function, and its prospective applications in key therapeutic areas such as oncology and neurology, supported by available data on structurally related compounds.
Introduction: The Role of Unnatural Amino Acids in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and a lack of receptor selectivity. Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or enhance biological activity while improving drug-like properties.
The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. These tailored building blocks can confer a range of desirable attributes:
-
Enhanced Proteolytic Stability: Modification of the peptide backbone, such as the introduction of β-amino acids, can render the resulting peptidomimetic resistant to degradation by proteases.
-
Conformational Rigidity: Constraining the peptide's conformational freedom can lock it into a bioactive conformation, leading to increased receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of specific side chains can fine-tune properties like hydrophobicity, solubility, and membrane permeability.
This compound is a prime example of a building block designed to leverage these principles. It combines three key features: the Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS), a β-amino acid backbone for increased stability, and a naphthyl group to enhance hydrophobic interactions and potentially influence biological activity.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this building block is essential for its effective application in peptide synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |
| Molecular Weight | 437.5 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 98% (HPLC) | [4] |
| CAS Number | 269078-77-5 | [1][2][4] |
Synthesis and Incorporation into Peptides
This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
General Experimental Protocol for Peptide Synthesis using Fmoc-SPPS
The following protocol outlines the general steps for incorporating this compound into a peptide sequence. Specific reaction times and reagents may need to be optimized based on the specific peptide sequence.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the N-terminal amino acid of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-amino acid (including this compound) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final peptide is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Experimental Workflow Diagram
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Potential Applications in Drug Discovery
The unique structural features of this compound suggest its utility in several therapeutic areas, primarily by enhancing the properties of bioactive peptides. While direct evidence for this specific β-amino acid is limited in published literature, strong inferences can be drawn from studies on the closely related α-amino acid, β-naphthylalanine.
Antimicrobial Peptides
The emergence of multidrug-resistant bacteria is a critical global health threat, driving the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics. The incorporation of β-naphthylalanine has been shown to significantly enhance the efficacy of AMPs.
Key Findings from Studies on β-Naphthylalanine-Containing Peptides:
-
Enhanced Antibacterial Activity: The addition of β-naphthylalanine to the C-terminus of the short antimicrobial peptide S1 (S1-Nal and S1-Nal-Nal) resulted in enhanced activity against various bacterial strains, including E. faecium, A. baumannii, and E. coli[5].
-
Increased Membrane Permeabilization: The naphthyl group is believed to help these peptides penetrate deeper into the bacterial membrane, leading to more efficient membrane disruption[5][6].
-
Improved Salt Resistance and Serum Stability: End-tagging with β-naphthylalanine has been shown to boost the salt resistance and serum stability of short AMPs, which are crucial properties for in vivo applications[6].
Quantitative Data on Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the S1 peptide and its β-naphthylalanine-tagged analogs against various bacterial strains.
| Peptide | E. faecium MIC (µg/mL) | A. baumannii BCRC 14B0091 MIC (µg/mL) | E. coli BCRC 13B0198 MIC (µg/mL) | Reference |
| S1 | >64 | >64 | >64 | [5] |
| S1-Nal | 64 | 8 | 32 | [5] |
| S1-Nal-Nal | 32 | 2 | 16 | [5] |
These findings strongly suggest that incorporating this compound into peptide sequences could be a valuable strategy for developing novel and potent antimicrobial agents with improved pharmacokinetic profiles.
Anticancer Peptides
The development of targeted cancer therapies with reduced side effects is a major goal in oncology. Anticancer peptides (ACPs) that selectively target and kill cancer cells are a promising therapeutic modality. The incorporation of β-naphthylalanine has also demonstrated significant potential in enhancing the anticancer properties of peptides.
Key Findings from Studies on β-Naphthylalanine-Containing Peptides:
-
Enhanced Anticancer Activity: The addition of β-naphthylalanine residues to the antimicrobial peptide S1 resulted in peptides (Nal2-S1, K4R2-Nal2-S1, and K6-Nal2-S1) with effective activity against various human cancer cell lines[7].
-
Increased Cancer Cell Selectivity: The modified peptides showed preferential binding to cancer cells over normal cells, potentially by interacting with the negatively charged molecules on the cancer cell surface[7].
-
Induction of Apoptosis: Fluorescence microscopy indicated that a FITC-labeled version of the modified peptide K4R2-Nal2-S1 preferentially binds to cancer cells and induces apoptotic cell death[7].
-
In Vivo Efficacy: In a xenograft mouse model of human lung tumor, treatment with K4R2-Nal2-S1 resulted in a significant inhibition of tumor growth[7].
Quantitative Data on Anticancer Activity:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of β-naphthylalanine-containing peptides against various cancer cell lines.
| Peptide | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
| Nal2-S1 | 25 | 25 | 50 | [7] |
| K4R2-Nal2-S1 | 12.5 | 12.5 | 25 | [7] |
| K6-Nal2-S1 | 12.5 | 25 | 25 | [7] |
These results highlight the potential of using this compound to design potent and selective anticancer peptides.
Neurological Disorders
Peptides play crucial roles as neurotransmitters and neuromodulators in the central nervous system. Peptidomimetics are being explored for the treatment of various neurological disorders. The introduction of the naphthyl group can enhance the ability of peptides to cross the blood-brain barrier and interact with specific receptors in the brain. While specific data for peptides containing this compound in neurological applications is not yet available, the general principles of peptidomimetic design suggest its potential in this area[4][8][9][10].
Conformational Effects and Structure-Activity Relationships
The incorporation of a β-amino acid with a bulky naphthyl side chain is expected to have a significant impact on the conformational preferences of a peptide.
-
Induction of Secondary Structures: The constrained backbone of the β-amino acid and the steric bulk of the naphthyl group can induce and stabilize specific secondary structures, such as β-turns and helices[11]. This is critical for pre-organizing the peptide into a conformation that is optimal for receptor binding.
-
Hydrophobic Interactions: The large, aromatic surface area of the naphthyl group can participate in strong hydrophobic and π-π stacking interactions with biological targets, thereby increasing binding affinity[3][12][13].
-
Structure-Activity Relationship (SAR): The position and stereochemistry of the 3-amino-3-(1-naphthyl)propionic acid residue within a peptide sequence will be critical determinants of its biological activity. Systematic substitution at different positions can be used to probe the SAR and optimize the peptide's potency and selectivity.
Logical Relationship of Structural Features to Biological Activity
Caption: The structural features of the amino acid contribute to enhanced biological activity.
Potential Signaling Pathways
While specific signaling pathways modulated by peptides containing this compound have not been elucidated, based on the demonstrated antimicrobial and anticancer activities of related compounds, we can hypothesize potential mechanisms of action.
Proposed Mechanism for Antimicrobial and Anticancer Activity
Many cationic antimicrobial and anticancer peptides exert their effects by disrupting the cell membrane of pathogens and cancer cells, which are typically enriched in negatively charged phospholipids.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
- 6. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
A Technical Guide to Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid for Researchers and Drug Development Professionals
Introduction: Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid is a non-natural, protected amino acid that serves as a critical building block in the field of peptide chemistry and drug discovery. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it ideally suited for solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. The incorporation of the bulky, hydrophobic 1-naphthyl group can impart unique structural and functional properties to peptides, such as enhanced stability, increased hydrophobicity, and potentially improved binding affinity to biological targets.[1] These characteristics make it a valuable tool for designing novel peptide-based therapeutics, particularly in the areas of oncology and neurology.[1][2] This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed protocol for its application in peptide synthesis.
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer this compound and its individual enantiomers. The following table summarizes the key quantitative data for the racemic mixture, which is essential for researchers in planning their synthetic strategies.
| Property | Value | Suppliers |
| CAS Number | 269078-77-5 | Chem-Impex, Cusabio, Santa Cruz Biotechnology |
| Molecular Formula | C₂₈H₂₃NO₄ | Chem-Impex, Cusabio, Santa Cruz Biotechnology |
| Molecular Weight | 437.5 g/mol | Chem-Impex, Cusabio, Santa Cruz Biotechnology |
| Purity | ≥95% to ≥98% (HPLC) | Cusabio, Chem-Impex |
| Appearance | White to off-white powder/solid | Chem-Impex, Cusabio |
| Storage Conditions | 0-8°C or -20°C | Chem-Impex, Cusabio |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, representative protocol for the manual Fmoc-based solid-phase peptide synthesis, which can be adapted for the incorporation of this compound into a peptide sequence. The principles outlined are broadly applicable for both manual and automated peptide synthesis.
Materials and Reagents:
-
This compound
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT))
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water, HPLC grade
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel to ensure optimal reactivity.
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating with a 20% solution of piperidine in DMF for 10-20 minutes. This is followed by thorough washing with DMF to remove the piperidine and the Fmoc-adduct.
-
Amino Acid Coupling:
-
The this compound (or another Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After coupling, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: Once the peptide sequence is fully assembled, the final Fmoc group on the N-terminal amino acid is removed as described in step 2.
-
Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then collected, dried, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the general workflow of Fmoc-based solid-phase peptide synthesis and a conceptual representation of a bioactive peptide's interaction with a cell surface receptor.
This compound is a valuable synthetic building block for peptide chemists and drug developers. Its incorporation into peptide sequences can significantly influence their physicochemical properties, offering a strategy to enhance their therapeutic potential. The provided data and protocols serve as a foundational guide for the effective utilization of this compound in research and development settings. While specific biological activities will be sequence-dependent, the unique structural features of this amino acid derivative make it a compelling candidate for the design of next-generation peptide-based drugs.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, particularly β-amino acids, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can induce stable secondary structures, enhance proteolytic stability, and modulate the biological activity of peptides. Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid is a β-amino acid characterized by a bulky, hydrophobic naphthyl group. Its incorporation can significantly influence the conformational properties and receptor interactions of the resulting peptidomimetics.
This document provides detailed application notes and protocols for the successful incorporation of the racemic mixture of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). Special considerations for coupling this sterically hindered amino acid and for the purification of the resulting diastereomeric peptides are highlighted.
Key Applications
The unique structural features of 3-amino-3-(1-naphthyl)propionic acid make it a valuable building block for:
-
Inducing Stable Secondary Structures: The constrained backbone conformation of β-amino acids can promote the formation of stable helices, turns, and sheets.
-
Enhancing Proteolytic Stability: Peptides containing β-amino acids are often resistant to degradation by common proteases, leading to an extended in vivo half-life.
-
Modulating Receptor Binding: The bulky naphthyl side chain can be used to probe and optimize interactions with biological targets, potentially leading to increased affinity and selectivity.
-
Developing Novel Peptidomimetics: The incorporation of this unnatural amino acid can lead to the discovery of novel therapeutic agents with improved pharmacological properties.
Experimental Data
Due to the sterically demanding nature of this compound, optimized coupling conditions are crucial for achieving high incorporation efficiency. The following tables present representative data for the incorporation of this amino acid into a model peptide sequence.
Table 1: Coupling Conditions and Efficiency
| Coupling Reagent | Activator/Base | Coupling Time (h) | Number of Couplings | Representative Coupling Efficiency (%) |
| HBTU/HOBt | DIPEA | 2 | 1 | 85-90 |
| HBTU/HOBt | DIPEA | 2 | 2 (Double Coupling) | >98 |
| HATU/HOAt | DIPEA | 2 | 1 | 90-95 |
| HATU/HOAt | DIPEA | 2 | 2 (Double Coupling) | >99 |
| DIC/Oxyma | N/A | 4 | 1 | 88-93 |
Note: Coupling efficiency can be qualitatively monitored using the Kaiser test and quantitatively determined by HPLC analysis of a small cleaved sample.
Table 2: Purity and Yield of a Model Hexapeptide
| Model Peptide Sequence | Amino Acid Incorporated | Crude Purity (%) | Purified Yield (%) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | (Standard) | ~85 | ~35 |
| Ac-Tyr-Gly-Gly-[(R,S)-β³-hAla(1-Naphthyl)] -Leu-NH₂ | This compound | ~70 (as a mix of diastereomers) | ~25 (combined diastereomers) |
Note: Crude purity and yield are highly sequence-dependent. The presence of two diastereomers in the crude product requires careful purification.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.[1]
Resin Preparation
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a fritted reaction vessel.[]
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.[]
-
Drain the DMF and wash the resin three times with fresh DMF.
Standard Fmoc Deprotection Cycle
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a deep blue color).
Coupling of this compound
Due to the steric hindrance of this β-amino acid, a double coupling strategy using a more potent activating agent like HATU is recommended to ensure complete incorporation.
-
First Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Second Coupling (Double Coupling):
-
Repeat the steps of the first coupling with a freshly prepared solution of activated this compound.
-
After the second coupling, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
Chain Elongation
Repeat the standard Fmoc deprotection cycle (Protocol 4.2) and the appropriate amino acid coupling protocol for the subsequent amino acids in the peptide sequence. For standard α-amino acids, a single coupling of 1-2 hours is typically sufficient.[]
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.[]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. CAUTION: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[1]
-
Gently agitate the mixture for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification of Diastereomeric Peptides
The use of a racemic mixture of this compound will result in the synthesis of two diastereomeric peptides. These diastereomers will likely have slightly different retention times on reverse-phase HPLC and can be separated with an optimized gradient.
-
Analytical HPLC:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the crude product using an analytical C18 reverse-phase column with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 30 minutes) to identify the peaks corresponding to the two diastereomers.
-
-
Preparative HPLC:
-
Based on the analytical chromatogram, develop a shallow gradient for the preparative separation to maximize the resolution between the two diastereomer peaks.
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase.
-
Inject the dissolved peptide onto a preparative C18 column.
-
Collect fractions corresponding to each of the separated diastereomer peaks.
-
-
Analysis of Fractions and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions for each diastereomer.
-
Lyophilize the pooled fractions to obtain the purified peptides as fluffy white powders.
-
Confirm the identity of each purified diastereomer by mass spectrometry.
-
Visualizations
Caption: Workflow for SPPS with this compound.
Caption: Decision logic for coupling sterically hindered amino acids.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-amino acid. | Perform a second coupling (double coupling) with fresh reagents. Use a more potent coupling agent like HATU. Increase the coupling time to 4 hours. |
| Low Crude Purity | Incomplete coupling or deprotection steps. Aggregation of the peptide chain. | Ensure complete reactions at each step using the Kaiser test. For difficult sequences, consider using pseudoproline dipeptides or other aggregation-disrupting strategies in the sequence surrounding the naphthyl-containing residue. |
| Poor Separation of Diastereomers | Inappropriate HPLC gradient. | Optimize the preparative HPLC gradient by making it shallower around the elution time of the diastereomers to improve resolution. Consider using a different stationary phase or mobile phase modifier. |
| Low Yield After Cleavage | Incomplete cleavage from the resin. | Extend the cleavage time to 3-4 hours. Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups used. |
References
Application Notes and Protocols for Coupling Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient coupling of the sterically hindered β-amino acid, Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, a key building block in the synthesis of peptidomimetics and other complex molecular structures. The bulky naphthyl group presents a significant challenge to standard peptide coupling procedures, often resulting in lower yields and incomplete reactions. This document outlines optimized protocols using various coupling reagents to overcome these challenges, along with comparative data to guide reagent selection.
Introduction
This compound is a valuable synthetic intermediate used in the development of novel therapeutics and advanced materials. Its incorporation into peptide chains can induce specific secondary structures and enhance biological activity. However, the steric bulk of the 1-naphthyl group adjacent to the amine and carboxylic acid functionalities necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and purity. This guide details protocols for three commonly employed and effective coupling strategies.
Data Presentation: Comparative Coupling Efficiency
The selection of a suitable coupling reagent is critical for the successful incorporation of sterically hindered amino acids. While specific data for this compound is not extensively published, the following tables summarize representative quantitative data for the coupling of other sterically hindered Fmoc-amino acids, which can serve as a valuable guide.
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Amino Acid
| Coupling Reagent | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | 30-60 minutes | >98 | >95 | Highly efficient for hindered residues, rapid reaction times.[1] |
| HBTU | 60-120 minutes | ~95 | >90 | Good efficiency, but may require longer reaction times or double coupling for very hindered residues.[2] |
| DIC/HOBt | 2-4 hours | ~90 | >90 | Cost-effective, but generally slower and may result in lower yields for difficult couplings.[2] |
Table 2: Impact of Double Coupling Strategy on a Difficult Coupling
| Coupling Strategy | Coupling Time (per coupling) | Representative Yield (%) | Representative Purity (%) |
| Single Coupling (HATU) | 60 minutes | ~95 | ~92 |
| Double Coupling (HATU) | 60 minutes | >99 | >98 |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These protocols assume a standard Fmoc-SPPS workflow on a resin-bound peptide with a free N-terminal amine.
Protocol 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.[1]
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Activation of Amino Acid: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (double coupling) is recommended.
Protocol 2: HBTU-Mediated Coupling
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and efficient coupling reagent.
Materials:
-
This compound
-
HBTU
-
DIPEA
-
Anhydrous DMF
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Activation of Amino Acid: In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 2-4 hours.
-
Washing: Follow step 4 of the HATU protocol.
-
Confirmation of Coupling: Perform a Kaiser test. A double coupling may be necessary for this hindered amino acid.
Protocol 3: DIC/HOBt-Mediated Coupling
This carbodiimide-based method is a more traditional and cost-effective approach, though it may require longer reaction times.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous DMF
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Coupling Reaction: a. In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. b. Add this solution to the deprotected resin. c. Add DIC (3 equivalents) to the reaction vessel. d. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Follow step 4 of the HATU protocol.
-
Confirmation of Coupling: Perform a Kaiser test. A double coupling is often necessary with this method for hindered residues.
Mandatory Visualizations
Experimental Workflow for a Single Coupling Cycle
Caption: Standard workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Logical Relationship for Double Coupling Strategy
Caption: Decision workflow for implementing a double coupling strategy.
References
Application Notes and Protocols: Fmoc Deprotection for Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1] The standard method for Fmoc removal involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This process occurs via a β-elimination mechanism, yielding the deprotected N-terminal amine, carbon dioxide, and dibenzofulvene (DBF), which is subsequently scavenged by piperidine to form a stable adduct.[1]
However, for sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), or sequences prone to aggregation, standard deprotection conditions are often insufficient.[2] Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in reduced yields and purity.[3] These application notes provide an overview of the challenges associated with Fmoc deprotection of sterically hindered residues and offer a range of optimized protocols and alternative reagents to overcome these difficulties.
Challenges in Fmoc Deprotection of Sterically Hindered Amino Acids
Several factors can contribute to incomplete Fmoc removal:
-
Steric Hindrance: Bulky side chains can physically block the deprotection reagent from accessing the Fmoc group.[2][3] This is particularly problematic for amino acids with substitution on the α-carbon or bulky side chains.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues.[2][3] This aggregation can render the peptide resin less permeable to solvents and reagents.
-
Suboptimal Reagents or Protocols: Degraded piperidine solutions, insufficient reaction times, low temperatures, or inadequate reagent concentrations can all lead to incomplete deprotection.[3]
Standard Fmoc Deprotection Protocol (for Non-Hindered Residues)
This protocol describes a typical manual Fmoc deprotection step in SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (10 mL/g of resin). Agitate the mixture at room temperature for 3 minutes.[2]
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution. Agitate the mixture at room temperature for 7-10 minutes.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[2]
-
Confirmation (Optional): A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.
Optimized and Alternative Fmoc Deprotection Strategies for Sterically Hindered Amino Acids
For challenging sequences, modifications to the standard protocol or the use of alternative reagents are necessary.
Modified Piperidine Conditions
For moderately hindered residues, adjusting the standard piperidine protocol can be effective.
-
Increased Concentration and Time: Increasing the piperidine concentration to 30-50% in DMF and extending the deprotection times (e.g., 2 x 15-30 minutes) can improve the efficiency of Fmoc removal for hindered residues.[2]
Alternative Deprotection Reagents
Several alternative bases have been investigated to replace or supplement piperidine, offering different reactivity profiles and potentially reducing side reactions.
-
4-Methylpiperidine (4-MP): 4-Methylpiperidine has been shown to have kinetics for Fmoc removal that are identical to piperidine.[4] It is not a controlled substance, making it a convenient replacement.[4][5]
-
Piperazine: Piperazine is another alternative to piperidine.[6]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc deprotection.[7] It is often used in combination with a nucleophilic scavenger like piperidine or piperazine to trap the DBF byproduct.[2][7] A common cocktail is 2% DBU and 2% piperidine in DMF.[2]
-
Pyrrolidine: Pyrrolidine has been identified as an efficient base for Fmoc removal, particularly in less polar, "green" solvent mixtures.[8]
Comparative Data for Fmoc Deprotection Conditions
The following table summarizes various Fmoc deprotection conditions and their efficacy for sterically hindered amino acids or "difficult" peptide sequences.
| Deprotection Reagent(s) | Concentration | Solvent | Time | Temperature | Efficacy/Observations |
| Piperidine | 20% (v/v) | DMF | 2 x 10 min | Room Temp | Standard conditions, may be insufficient for hindered residues.[2][9] |
| Piperidine | 30-50% (v/v) | DMF | 2 x 15-30 min | Room Temp | Improved efficiency for hindered residues.[2] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Not specified | Not specified | Equivalent efficiency to piperidine.[4][6] |
| DBU / Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 7 min | Room Temp | Effective for Aib-containing peptides.[2] |
| DBU / Piperazine | 2% DBU, 5% Piperazine (w/v) | NMP | Not specified | Not specified | Significantly reduces diketopiperazine (DKP) formation compared to 20% piperidine in DMF.[9][10] |
| Pyrrolidine | Not specified | Less polar solvents (e.g., DMSO/ethyl acetate) | Not specified | Not specified | Efficient Fmoc removal in green SPPS, but may increase side-product formation in susceptible sequences.[8] |
Side Reactions Associated with Fmoc Deprotection
The basic conditions required for Fmoc removal can promote side reactions, particularly in sensitive sequences.
-
Diketopiperazine (DKP) Formation: The deprotected N-terminal dipeptide can cyclize, cleaving the peptide from the resin. This is particularly problematic for sequences with Proline or Glycine at the C-terminus. Using a milder base cocktail, such as 2% DBU and 5% piperazine in NMP, can significantly reduce DKP formation compared to 20% piperidine in DMF.[9][10]
-
Aspartimide Formation: Aspartic acid residues can form a five-membered ring aspartimide intermediate under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.[11] The use of DBU can promote aspartimide formation and should be avoided if the peptide contains aspartic acid residues.[11]
Experimental Protocols
Protocol 1: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for highly hindered amino acids like Aib.
Materials:
-
Fmoc-protected peptide-resin (containing a sterically hindered residue)
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection Solution: 2% DBU and 2% piperidine (v/v) in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
First Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution (10 mL/g of resin). Agitate the mixture at room temperature for 7 minutes.[2]
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the DBU/piperidine solution. Agitate the mixture at room temperature for another 7 minutes.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[2]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantification of the Fmoc group release, ensuring complete deprotection.
Materials:
-
Deprotection filtrate
-
Suitable solvent for dilution (e.g., DMF)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: During the deprotection steps, collect the filtrate containing the DBF-base adduct.
-
Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically around 301 nm).[3]
-
Calculate Fmoc Release: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the DBF-adduct, b is the path length of the cuvette, and c is the concentration. By comparing the calculated amount of released Fmoc to the theoretical loading of the resin, the completeness of the deprotection can be determined.
Visualizing Workflows and Mechanisms
Caption: Standard workflow for Fmoc deprotection in SPPS.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid in Foldamer Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in the design and synthesis of foldamers. Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, akin to the helices and sheets of proteins.[1][2] The incorporation of this specific amino acid is of particular interest due to the presence of the bulky, hydrophobic naphthyl group. This moiety can significantly influence the folding preferences of the oligomer chain through steric interactions and π-stacking, and can enhance the biological activity and metabolic stability of the resulting foldamer.[3][4][5] These characteristics make foldamers containing this residue promising candidates for various applications, including the development of novel therapeutics, biomaterials, and tools for studying molecular recognition.[6][7][8]
The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes this building block perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols, allowing for its sequential and controlled incorporation into a growing oligomer chain.[3][9]
Key Physicochemical and Structural Data
| Property | Value/Description | Reference |
| Chemical Formula | C₂₈H₂₃NO₄ | [9] |
| Molecular Weight | 437.49 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Chirality | Available as a racemic mixture (R,S) and as individual enantiomers (R) and (S) | [8][9] |
| Solubility | Soluble in common organic solvents used in SPPS such as DMF and NMP. | |
| Structural Influence | The naphthyl group promotes aromatic stacking interactions and can stabilize specific secondary structures, such as β-hairpins. | [10][11] |
| Potential Secondary Structures | In β-peptides, the incorporation of such residues can lead to the formation of various helical structures (e.g., 12- or 14-helices) or sheet-like conformations. | [1][7] |
Experimental Protocols
The following protocols are based on standard, well-established methods for Fmoc-based solid-phase peptide synthesis (SPPS) and are adaptable for the incorporation of this compound.
Protocol 1: Manual Solid-Phase Synthesis of a Foldamer Incorporating this compound
This protocol outlines the manual synthesis of a short foldamer sequence on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Methanol
-
Acetic Anhydride (for capping, optional)
-
Pyridine (for capping, optional)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF.
-
Add 3-5 equivalents of HOBt or Oxyma Pure.
-
Add 3-5 equivalents of DIC and allow the activation to proceed for 5-10 minutes.
-
Alternatively, for hindered couplings, a pre-activated ester can be formed using HBTU/HCTU and DIPEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. Due to the steric bulk of the naphthyl group, a longer coupling time and/or double coupling may be necessary.
-
To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Capping (Optional):
-
If the Kaiser test is positive (blue beads) after the coupling step, unreacted amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 5:5:90 v/v/v) for 30 minutes.
-
Wash the resin as in step 4.
-
-
Chain Elongation:
-
Repeat steps 2-4 (and 5 if necessary) for each subsequent amino acid in the desired foldamer sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified foldamer by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Further structural characterization can be performed using NMR and Circular Dichroism (CD) spectroscopy.
-
Visualizations
Logical Workflow for Foldamer Synthesis and Characterization
References
- 1. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptidomimetics Using β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptidomimetics incorporating β-amino acids. The inclusion of β-amino acids in peptide sequences is a powerful strategy to enhance proteolytic stability, modulate conformation, and improve biological activity.[1][2] This document outlines the predominant synthetic methodologies, data analysis, and characterization techniques pertinent to the development of novel β-peptidomimetic-based therapeutics.
Introduction to β-Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as improved stability and oral bioavailability.[1] β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, are key building blocks in the design of peptidomimetics.[2] This structural modification imparts resistance to enzymatic degradation by proteases, a significant hurdle in the therapeutic application of peptides.[1][2] The unique conformational preferences of β-amino acids also allow for the creation of novel secondary structures, such as helices, turns, and sheets, even in short peptide sequences.[3] These well-defined structures can be designed to mimic the bioactive conformations of natural peptides, leading to potent and selective biological activity.[3] Applications of β-peptidomimetics are diverse, ranging from antimicrobial agents and enzyme inhibitors to receptor agonists and antagonists.[4][5][6]
Synthetic Strategies
The synthesis of β-peptidomimetics can be achieved through two primary approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides and their analogs.[7] The growing peptide chain is anchored to an insoluble resin support, which facilitates the removal of excess reagents and byproducts by simple filtration and washing.[7] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach in SPPS due to its mild deprotection conditions.[3][8]
Solution-Phase Peptide Synthesis , also known as classical peptide synthesis, involves the stepwise addition of amino acids in a homogenous solution.[7][9] While it can be more time-consuming due to the need for purification after each step, it is advantageous for large-scale synthesis and for certain complex peptides that are difficult to prepare using SPPS.[7]
Data Presentation: Synthesis Yield and Biological Activity
The following tables summarize representative data for the synthesis and biological evaluation of various β-peptidomimetics.
Table 1: Summary of β-Peptidomimetic Synthesis Yield and Purity
| Peptide Sequence/Name | Synthesis Method | Resin (for SPPS) | Crude Yield (%) | Purity (%) | Reference |
| NBC112 | Manual SPPS | Rink Amide | 64 | >95 | [10][11] |
| NBC112 | Microwave SPPS | Rink Amide | 43 | >95 | [10][11] |
| NBC759 | Manual SPPS | Rink Amide | 78 | >95 | [10][11] |
| NBC759 | Microwave SPPS | Rink Amide | 46 | >95 | [10][11] |
| H-(β³-HAla-β³-HLys-β³-HVal)₄-NH₂ | SPPS | Not Specified | Not Specified | >95 | [12] |
| H-(β³-HAla-β³-HLys-β³-HVal)₅-NH₂ | SPPS | Not Specified | Not Specified | >95 | [12] |
Table 2: Biological Activity of Antimicrobial β-Peptidomimetics
| Peptide Name | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| P3 | E. coli | 0.5 | - | [13] |
| P3 | S. aureus | 0.5 | - | [13] |
| P3 | K. pneumoniae | 1 | - | [13] |
| P3 | E. faecalis | 1 | - | [13] |
| Unnamed β-peptidomimetic | S. aureus | - | 2.7 - 7.2 | [4] |
| Unnamed β-peptidomimetic | MRSA | - | 2.7 - 7.2 | [4] |
Table 3: Inhibitory Activity of β-Peptidomimetic Enzyme Inhibitors
| Inhibitor | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| L-ArgNO₂-L-Dbu-NH₂ | Neuronal Nitric Oxide Synthase (nNOS) | 130 | - | [6] |
| HHQ | ΔN20EhDHODH | 2.3 | 40 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of β-Peptidomimetics (Fmoc/tBu Strategy)
This protocol describes a general procedure for the manual solid-phase synthesis of a β-peptidomimetic on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (0.4 mmol, 4 equivalents) and a coupling reagent such as HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed. A negative test (yellow beads) indicates a complete reaction.
-
After completion, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical RP-HPLC to determine purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.
Protocol 2: Solution-Phase Synthesis of a β-Dipeptide
This protocol outlines a general procedure for the solution-phase synthesis of a simple β-dipeptide.
1. N-terminal Protection:
-
Dissolve the first β-amino acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate.
-
Slowly add a solution of Fmoc-Cl or Boc-anhydride to protect the N-terminus.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the protected amino acid and purify by crystallization or chromatography.
2. C-terminal Protection:
-
Protect the C-terminus of the second β-amino acid as a methyl or benzyl ester by reacting it with the corresponding alcohol in the presence of an acid catalyst.
3. Peptide Coupling:
-
Dissolve the N-protected β-amino acid and the C-protected β-amino acid in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU, along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter to remove the urea byproduct (if DCC is used) and purify the protected dipeptide by chromatography.
4. Deprotection:
-
Remove the N-terminal protecting group (e.g., Fmoc with piperidine or Boc with TFA).
-
Remove the C-terminal protecting group (e.g., methyl ester by saponification or benzyl ester by hydrogenolysis).
-
Purify the final dipeptide by crystallization or chromatography.
Visualizations
Caption: Workflow for Solid-Phase Synthesis of β-Peptidomimetics.
Caption: General Workflow for Solution-Phase Synthesis of a β-Dipeptide.
Caption: Relationship between Synthesis, Analysis, and Applications.
References
- 1. accio.github.io [accio.github.io]
- 2. researchgate.net [researchgate.net]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
Application Notes and Protocols for the Chiral Resolution of (R,S)-3-Amino-3-(1-naphthyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of the racemic mixture of (R,S)-3-amino-3-(1-naphthyl)propionic acid. The separation of enantiomers is a critical step in drug development and the synthesis of fine chemicals, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.
Three primary methods for the chiral resolution of (R,S)-3-amino-3-(1-naphthyl)propionic acid are presented: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Classical Resolution via Diastereomeric Salt Crystallization
This method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
Principle
The racemic (R,S)-3-amino-3-(1-naphthyl)propionic acid is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This reaction forms two diastereomeric salts: (R)-3-amino-3-(1-naphthyl)propionic acid-L-(+)-tartrate and (S)-3-amino-3-(1-naphthyl)propionic acid-L-(+)-tartrate. Due to their different spatial arrangements, these diastereomers exhibit different solubilities in a given solvent, enabling the less soluble salt to be selectively crystallized. The resolved enantiomer is then liberated from the salt by treatment with a base.
Figure 1: Workflow for Diastereomeric Salt Crystallization.
Experimental Protocol
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of (R,S)-3-amino-3-(1-naphthyl)propionic acid in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in the same solvent, also with gentle heating.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the amino acid solution with continuous stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. For enhanced crystallization, the flask can be placed in a refrigerator (4°C) overnight.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) dropwise with stirring until the pH reaches approximately 10-11 to deprotonate the tartaric acid and liberate the free amino acid.
-
Isolation of the Enantiomer: The enantiomerically enriched 3-amino-3-(1-naphthyl)propionic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Quantitative Data (Hypothetical)
| Resolving Agent | Solvent | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (e.e., %) |
| L-(+)-Tartaric Acid | Methanol | 1:0.8 | 35 | >95 (R-enantiomer) |
| L-(+)-Tartaric Acid | Ethanol | 1:1 | 40 | >92 (R-enantiomer) |
| (-)-Dibenzoyl-L-tartaric acid | Acetone | 1:0.6 | 32 | >97 (S-enantiomer) |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amino acids, often through the hydrolysis or esterification of an N-acylated derivative.[2]
Principle
The racemic 3-amino-3-(1-naphthyl)propionic acid is first N-acylated (e.g., with an acetyl group) to form N-acetyl-(R,S)-3-amino-3-(1-naphthyl)propionic acid. A lipase, such as Candida antarctica lipase B (CALB), can then selectively hydrolyze the N-acyl group from one of the enantiomers (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the de-acylated (R)-enantiomer and the unreacted N-acetyl-(S)-enantiomer, which can be separated based on their different chemical properties.
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
A. N-Acetylation of (R,S)-3-amino-3-(1-naphthyl)propionic acid
-
Suspend (R,S)-3-amino-3-(1-naphthyl)propionic acid in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride dropwise while maintaining the temperature at around 0-5°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash with cold water, and dry.
B. Enzymatic Hydrolysis
-
Suspend the N-acetyl-(R,S)-3-amino-3-(1-naphthyl)propionic acid in a phosphate buffer solution (pH 7-8).
-
Add the lipase (e.g., immobilized Candida antarctica lipase B).
-
Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.
-
Terminate the reaction by filtering off the enzyme.
-
Separate the resulting (R)-3-amino-3-(1-naphthyl)propionic acid from the unreacted N-acetyl-(S)-3-amino-3-(1-naphthyl)propionic acid by extraction or crystallization.
-
The N-acetyl-(S)-enantiomer can be hydrolyzed chemically to obtain the (S)-amino acid.
Quantitative Data (Hypothetical)
| Enzyme | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |
| Candida antarctica Lipase B | N-acetyl | Phosphate Buffer (pH 7.5) | 37 | 24 | ~50 | >98 (R-amino acid) | >98 (S-N-acetyl-amino acid) |
| Pseudomonas cepacia Lipase | N-propionyl | Tris-HCl Buffer (pH 8.0) | 30 | 48 | ~48 | >95 (R-amino acid) | >95 (S-N-propionyl-amino acid) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Principle
A solution of the racemic (R,S)-3-amino-3-(1-naphthyl)propionic acid is injected into an HPLC system equipped with a chiral column. The enantiomers are separated based on their differential interactions with the chiral stationary phase. The separated enantiomers are then detected as they elute from the column, allowing for their quantification and collection. For amino acids, polysaccharide-based CSPs are often effective.[3]
Figure 3: Principle of Chiral HPLC Separation.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of (R,S)-3-amino-3-(1-naphthyl)propionic acid in the mobile phase or a compatible solvent.
-
HPLC System and Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) is a common choice for normal-phase separation of amino acids. A typical starting condition could be Hexane:Isopropanol:TFA (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Temperature: 25°C.
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) to improve the resolution between the two peaks.
Quantitative Data (Hypothetical)
| Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Retention Time (R) (min) | Retention Time (S) (min) | Resolution (Rs) |
| Chiralpak AD-H | Hexane/IPA/TFA (80:20:0.1) | 1.0 | 12.5 | 15.2 | > 2.0 |
| Chiralcel OD-H | Hexane/Ethanol/TFA (90:10:0.1) | 0.8 | 18.3 | 21.7 | > 1.8 |
| Lux Cellulose-1 | Heptane/Ethanol/TFA (85:15:0.1) | 1.2 | 10.1 | 11.9 | > 1.5 |
Note: The quantitative data provided in the tables are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions. It is crucial to optimize the parameters for each method to achieve the desired yield and enantiomeric purity.
References
- 1. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their incorporation into peptides can enhance proteolytic stability and induce specific secondary structures. The enzymatic kinetic resolution (EKR) of racemic β-amino acids and their derivatives offers a highly efficient and environmentally benign method to obtain these valuable chiral compounds. This document provides detailed application notes and experimental protocols for the kinetic resolution of racemic β-amino acids using common biocatalysts.
Application Notes
The enzymatic kinetic resolution of racemic β-amino acids relies on the stereoselective catalysis by enzymes such as lipases, penicillin G acylases, and aminopeptidases. These enzymes preferentially convert one enantiomer of the racemic mixture into a product, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, ideally achieving high enantiomeric excess (e.e.) for both the product and the remaining substrate at around 50% conversion.
Key Advantages of Enzymatic Kinetic Resolution:
-
High Enantioselectivity: Enzymes can exhibit exquisite selectivity, leading to products with very high optical purity.
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous solutions or organic solvents under mild temperature and pH conditions, which helps to prevent racemization and degradation of sensitive substrates.
-
Green Chemistry: Biocatalysis avoids the use of harsh chemicals and toxic heavy metals often employed in traditional chemical resolutions.
-
Broad Substrate Scope: A variety of enzymes are available that can accommodate a wide range of β-amino acid structures.
Commonly Used Enzymes and Substrates:
-
Lipases: These enzymes are widely used for the resolution of β-amino acid esters through enantioselective hydrolysis or transesterification. Immobilized lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), are particularly popular due to their stability and reusability.
-
Penicillin G Acylase (PGA): PGA is effective in resolving N-acyl derivatives of β-amino acids, particularly N-phenylacetyl (PhAc) protected compounds, through stereoselective hydrolysis.[1][2] Immobilized PGA is often used in industrial applications.
-
Aminopeptidases: These enzymes can resolve β-amino acid amides by selectively hydrolyzing the amide bond of one enantiomer.
The choice of enzyme and substrate form (ester, amide, N-acylated) is critical for a successful resolution and depends on the specific structure of the β-amino acid.
Experimental Workflows
The general workflow for the enzymatic kinetic resolution of a racemic β-amino acid derivative involves several key steps, from substrate preparation to the analysis of the final products.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of racemic β-amino acids.
Table 1: Lipase-Catalyzed Resolution of Racemic β-Amino Acid Esters
| Substrate | Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | Reference |
| Ethyl 3-amino-3-(4-fluorophenyl)propanoate HCl | Burkholderia cepacia (PSIM) | iPr₂O | 45 | 8 | ~50 | ≥99 (S)-acid | ≥99 (R)-ester | [3] |
| Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl | Burkholderia cepacia (PSIM) | iPr₂O | 45 | 18 | ~50 | ≥99 (S)-acid | ≥99 (R)-ester | [3] |
| Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Burkholderia cepacia (PS IM) | DIPE | 50 | 3 | 50 | >99 (2R,3S)-acid | >99 (2S,3R)-ester | [4] |
| Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | Toluene/Water | RT | 24 | 49 | 97 (S)-acid | 98 (R)-ester | [5] |
| Ethyl 3-phenylpentanoate | Candida antarctica Lipase B | Heptane/Water | RT | 72 | 42 | 86 (R)-acid | 62 (S)-ester | [5] |
Table 2: Penicillin G Acylase (PGA)-Catalyzed Resolution of N-Phenylacetyl-β-Amino Acids
| Substrate | PGA Source | pH | Temp (°C) | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | Reference |
| N-PhAc-β-homoleucine | Achromobacter sp. | 7.5 | 30 | 50 | >95 | >95 | [1] |
| N-PhAc-β-leucine | Achromobacter sp. | 7.5 | 30 | 50 | >95 | >95 | [1] |
| N-PhAc-D,L-Gln | E. coli (mutant) | 7.0 | 25 | ~50 | - | 97 (D) | [6] |
| N-PhAc-D,L-Glu | E. coli (mutant) | 7.0 | 25 | ~50 | - | 90 (D) | [6] |
Table 3: β-Aminopeptidase-Catalyzed Resolution of Racemic β-Amino Acid Amides
| Substrate | Enzyme Source | pH | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
| 3-Aminobutanamide | S. xenopeptidilytica (BapA) | 8.0 | 37 | 24 | ~50 | >98 (L) | [1] |
| 3-Aminohexanamide | S. xenopeptidilytica (BapA) | 8.0 | 37 | 24 | ~50 | >98 (L) | [1] |
| 3-Amino-3-cyclohexylpropanamide | S. xenopeptidilytica (BapA) | 8.0 | 37 | 48 | ~50 | >95 (L) | [1] |
| 3-Amino-4,4-dimethylpentanamide | O. anthropi (DmpA) | 8.0 | 37 | 72 | ~50 | >95 (L) | [1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis of a Racemic β-Amino Acid Ester
This protocol is adapted from the resolution of ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride using immobilized lipase from Burkholderia cepacia (Lipase PSIM).[3]
Materials:
-
Racemic ethyl 3-amino-3-(aryl)propanoate hydrochloride (1.0 eq)
-
Immobilized Lipase PSIM (Burkholderia cepacia) (e.g., 30 mg/mL of solvent)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N) (5.0 eq)
-
Deionized water (0.5 eq)
-
Incubator shaker
-
Filtration apparatus
-
Rotary evaporator
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Apparatus for acid/base extraction (separatory funnel, beakers, etc.)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., saturated)
Procedure:
-
In a suitable flask, dissolve the racemic β-amino carboxylic ester hydrochloride salt (e.g., 200 mg) in diisopropyl ether (10 mL).
-
Add triethylamine (5 equivalents) to the solution to neutralize the hydrochloride salt.
-
Add deionized water (0.5 equivalents).
-
Add the immobilized Lipase PSIM (30 mg/mL).
-
Shake the mixture in an incubator shaker at 45 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product. The reaction should be stopped at approximately 50% conversion to achieve high e.e. for both components.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the filtered enzyme with diethyl ether (3 x 15 mL) to recover any adsorbed product.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the unreacted (R)-β-amino carboxylic ester.
-
To isolate the (S)-β-amino acid product, the aqueous phase from the reaction work-up (if any) or an aqueous wash of the organic phase can be acidified with 1 M HCl to pH 2-3.
-
The precipitated (S)-β-amino acid can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous phase with a suitable organic solvent after acidification.
Protocol 2: Penicillin G Acylase (PGA)-Catalyzed Hydrolysis of an N-Phenylacetyl-β-Amino Acid
This protocol is based on the resolution of N-phenylacetylated β-amino acids using PGA from Achromobacter sp.[1]
Materials:
-
Racemic N-phenylacetyl-β-amino acid (e.g., 0.025 M)
-
Penicillin G Acylase (PGA) from Achromobacter sp. or E. coli (e.g., 50 U)
-
pH-stat or automatic titrator
-
2 M Ammonium hydroxide (NH₄OH) or other suitable base
-
Reaction vessel with stirring
-
Deionized water
-
HPLC for reaction monitoring
Procedure:
-
Prepare a 0.025 M solution of the racemic N-phenylacetyl-β-amino acid in deionized water (e.g., 25 mL) in a temperature-controlled reaction vessel.
-
Adjust the pH of the solution to 7.5 and maintain the temperature at 30 °C with continuous stirring.
-
Initiate the reaction by adding 50 U of PGA to the reaction mixture.
-
Maintain the pH at 7.5 by the automated addition of 2 M NH₄OH using a pH-stat. The consumption of base is proportional to the amount of phenylacetic acid produced.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of the substrate and product by HPLC.
-
Stop the reaction at approximately 50% conversion by adding a denaturing agent (e.g., acid or organic solvent) or by rapid cooling and pH change.
-
The resulting mixture contains the unreacted N-phenylacetyl-(S)-β-amino acid and the (R)-β-amino acid.
-
Separate the product from the unreacted substrate. This can be achieved by extraction. For example, acidify the reaction mixture to pH 2 with HCl. The N-phenylacetyl-(S)-β-amino acid and phenylacetic acid will be protonated and can be extracted with an organic solvent like ethyl acetate.
-
The aqueous layer, containing the hydrochloride salt of the (R)-β-amino acid, can then be neutralized and the amino acid isolated, for example, by ion-exchange chromatography or crystallization.
Protocol 3: β-Aminopeptidase-Catalyzed Hydrolysis of a Racemic β-Amino Acid Amide
This protocol is adapted from the resolution of aliphatic β-amino acid amides using recombinant β-aminopeptidases.[1]
Materials:
-
Racemic β-amino acid amide (e.g., 20 mM)
-
β-Aminopeptidase (e.g., BapA from S. xenopeptidilytica)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Heating block or water bath
-
HPLC for analysis
Procedure:
-
Prepare a 20 mM solution of the racemic β-amino acid amide in 100 mM Tris-HCl buffer (pH 8.0).
-
Equilibrate the substrate solution to the optimal reaction temperature for the enzyme (e.g., 37 °C).
-
Initiate the reaction by adding a predetermined amount of the β-aminopeptidase. The enzyme concentration should be optimized for a reasonable reaction time.
-
Incubate the reaction mixture at the optimal temperature.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Quench the enzymatic reaction in the samples by heating them to 95 °C for 5 minutes.
-
Analyze the quenched samples by HPLC to determine the concentration of the formed L-β-amino acid and the remaining D-β-amino acid amide.
-
The reaction is typically stopped at ~50% conversion.
-
The resulting L-β-amino acid and the unreacted D-β-amino acid amide can be separated by standard chromatographic techniques or by acid/base extraction. For example, the amino acid product will be charged at a different pH than the remaining amide, allowing for selective extraction.
Analytical Methods: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical for evaluating the success of a kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
General HPLC Protocol for Underivatized β-Amino Acids:
-
Column: A chiral stationary phase (CSP) column is required. For polar amino acids, macrocyclic glycopeptide-based CSPs like Astec CHIROBIOTIC® T are often effective.
-
Mobile Phase: A typical mobile phase for a CHIROBIOTIC T column is a mixture of water, methanol, and an acid modifier like formic acid or acetic acid. The exact ratio needs to be optimized for the specific amino acid.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common.
General HPLC Protocol for Derivatized β-Amino Acids:
For β-amino acids that are difficult to resolve directly, derivatization with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) can be used. The resulting diastereomers can then be separated on a standard achiral C18 column.
-
Derivatization: A sample of the amino acid is reacted with Marfey's reagent in a basic solution (e.g., sodium bicarbonate), followed by neutralization.
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.
-
Detection: UV detection at 340 nm.
Note: It is crucial to have authentic racemic and, if possible, enantiomerically pure standards of the β-amino acid and its derivative to develop and validate the chiral HPLC method.
Signaling Pathways and Applications
While the primary application of enzymatically resolved β-amino acids is as chiral building blocks in organic synthesis and drug development, their incorporation into peptides can have significant biological implications. β-Amino acid-containing peptides often exhibit enhanced resistance to proteolytic degradation, which can lead to longer in vivo half-lives. Furthermore, the constrained conformations that β-amino acids can induce in peptides can lead to high-affinity and selective binding to biological targets such as receptors and enzymes.[7] However, there is limited direct evidence in the reviewed literature of enantiopure β-amino acids, produced via kinetic resolution, being used to directly probe specific signaling pathways as small molecule effectors. Their utility lies more in the creation of stable, structurally defined peptide and non-peptide mimetics of bioactive molecules.
Conclusion
The enzymatic kinetic resolution of racemic β-amino acids is a powerful and versatile tool for the preparation of enantiomerically pure compounds. Lipases, penicillin G acylases, and aminopeptidases offer a range of catalytic activities suitable for various β-amino acid derivatives. The protocols and data presented in this document provide a foundation for researchers to develop and optimize their own enzymatic resolution processes for the synthesis of valuable chiral intermediates for drug discovery and development.
References
Application of Naphthyl-Containing Peptides in Studying Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Peptides incorporating non-canonical amino acids, such as naphthylalanine (Nal), have emerged as powerful tools for elucidating and modulating these complex interactions. The bulky, hydrophobic naphthyl group can enhance binding affinity, increase proteolytic stability, and serve as an intrinsic fluorescent probe, offering significant advantages over natural amino acid-containing peptides.
This document provides a detailed overview of the application of naphthyl-containing peptides in the study of PPIs, with a focus on their use as inhibitors of the p53-MDM2 and Bcl-2 family interactions. It includes protocols for the synthesis of these peptides and their characterization in binding assays, as well as visualizations of relevant signaling pathways and experimental workflows.
Key Advantages of Naphthyl-Containing Peptides:
-
Enhanced Hydrophobicity and Binding Affinity: The large aromatic surface of the naphthyl group can engage in strong hydrophobic and π-π stacking interactions within the binding pockets of target proteins, often leading to a significant increase in binding affinity compared to their natural counterparts.[1]
-
Structural Stabilization: The incorporation of naphthylalanine can promote and stabilize secondary structures, such as α-helices and β-hairpins, which are often crucial for recognition at PPI interfaces.[2]
-
Intrinsic Fluorescence: The naphthyl moiety possesses intrinsic fluorescence, which can be exploited in various biophysical assays, such as fluorescence polarization, to monitor peptide-protein binding without the need for external fluorescent labels that may interfere with the interaction.[3]
-
Increased Proteolytic Resistance: The steric bulk of the naphthyl side chain can hinder enzymatic degradation, leading to peptides with longer biological half-lives.
Data Presentation: Naphthyl-Containing Peptides as PPI Inhibitors
Table 1: Peptide Inhibitors of the p53-MDM2/MDMX Interaction
| Peptide Name | Sequence | Target | Binding Affinity (Kd/IC50) | Assay Method |
| pDI | LTFEHYWAQLTS | MDM2 | 1 nM (Kd) | Fluorescence Polarization |
| pDI | LTFEHYWAQLTS | MDMX | 3 nM (Kd) | Fluorescence Polarization |
| pDIQ | LTFEHYWAQLTQ | MDM2 | 8 nM (IC50) | Not Specified |
| pDIQ | LTFEHYWAQLTQ | MDMX | 110 nM (IC50) | Not Specified |
| PMI | TSFAEYWNLLSP | MDM2 | 3.3 nM (Kd) | Isothermal Titration Calorimetry |
| PMI | TSFAEYWNLLSP | MDMX | 8.9 nM (Kd) | Isothermal Titration Calorimetry |
| N8A-PMI | TSFAEYA WNLLSP | MDM2 | 490 pM (Kd) | Not Specified |
| N8A-PMI | TSFAEYA WNLLSP | MDMX | 2.4 nM (Kd) | Not Specified |
Data sourced from multiple studies.[4][5][6]
Table 2: Peptide and Small Molecule Inhibitors of Bcl-2 Family Proteins
| Inhibitor | Target(s) | Binding Affinity (Ki/IC50 in µM) |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 0.12, 0.064, 0.024 |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | >0.001, >0.0005, >0.001 |
| Bax BH3 Peptide | Bcl-2, Bcl-xL | 15 (IC50), 9.5 (IC50) |
| Bad BH3 Peptide | Bcl-xL | Potent inhibitor |
This table includes data for both peptide and small molecule inhibitors to provide a broader context of inhibitor potencies.[7][8]
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the biological context and experimental design, the following diagrams, created using the DOT language, illustrate the p53-MDM2 signaling pathway, a general experimental workflow for studying PPIs with naphthyl-containing peptides, and the logical relationship of their application.
Caption: The p53-MDM2 negative feedback loop.
Caption: Experimental workflow for PPI inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid is a non-canonical, synthetic β-amino acid designed for incorporation into peptides and peptidomimetics. It serves as a versatile building block in medicinal chemistry, particularly in the field of drug discovery. The molecule consists of three key features:
-
β-Amino Acid Backbone: Provides conformational constraint and resistance to enzymatic degradation compared to natural α-amino acids.
-
Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine, making the amino acid perfectly suited for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Naphthyl Side Chain: The bulky, hydrophobic 1-naphthyl group is designed to engage in significant hydrophobic and π-stacking interactions within protein binding pockets. This feature is critical for enhancing the binding affinity and stability of synthetic peptides intended to modulate protein-protein interactions (PPIs). [1] The incorporation of this amino acid can improve the pharmacokinetic properties of peptide-based drug candidates, including enhanced metabolic stability and target engagement. It is particularly valuable for designing inhibitors of challenging targets, such as transcription factor interactions and other PPIs, which are often characterized by large, flat, and hydrophobic interfaces.
Key Applications in Medicinal Chemistry
The structural features of this compound make it a valuable tool for several research applications:
-
Inhibition of Protein-Protein Interactions (PPIs): The naphthyl group can mimic bulky, hydrophobic side chains of natural amino acids like Phenylalanine, Tyrosine, or Tryptophan, which are often found in "hotspot" regions of protein interfaces. By incorporating this residue, peptidomimetics can be designed to disrupt pathological PPIs implicated in diseases like cancer. [1][2]* Development of Novel Therapeutics: It is used in the synthesis of peptide-based drug candidates for a range of therapeutic areas, including oncology and neurology. The enhanced stability and binding affinity imparted by the naphthyl group can lead to more potent and effective therapeutics.
-
Peptide and Peptidomimetic Synthesis: As a protected amino acid, it is a fundamental building block for SPPS, allowing for the efficient and high-yield production of complex, modified peptides with tailored properties.
-
Bioconjugation: The amino acid can be incorporated into peptides that are later conjugated to other molecules, such as imaging agents or drug delivery vehicles, to improve targeting and efficacy.
Data Presentation
Physicochemical Properties
Quantitative data for this compound and its corresponding enantiomers are summarized below. This information is critical for synthesis planning, purification, and characterization.
| Property | Fmoc-(R,S)-... | Fmoc-(R)-... | Fmoc-(S)-... |
| Synonym | Fmoc-DL-β-Ala-(1-naphthyl)-OH | Fmoc-D-β-Ala-(1-naphthyl)-OH | Fmoc-L-β-Ala-(1-naphthyl)-OH |
| CAS Number | 269078-77-5 | 511272-47-2 | 507472-10-8 |
| Molecular Formula | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol | 437.49 g/mol | 437.49 g/mol |
| Appearance | White to off-white solid | White to off-white powder | White to off-white powder |
| Purity | ≥95% (HPLC) | ≥98% (HPLC) | ≥99% (HPLC) |
| Melting Point | Not specified | Not specified | 202 - 208 °C |
Representative Biological Activity Data (Illustrative Example)
| Peptide ID | Sequence Modification | Target | Assay Type | Kᵢ (nM) | Cellular IC₅₀ (µM) |
| ATSP-7041 | Stapled p53-derived peptide | MDM2 | Fluorescence Polarization | 24 ± 2 | 0.48 ± 0.05 |
| ATSP-7041 | Stapled p53-derived peptide | MDMX | Fluorescence Polarization | 85 ± 12 | 0.48 ± 0.05 |
| SAH-p53-8 | Stapled p53-derived peptide | MDM2 | Fluorescence Polarization | 36 ± 4 | >25 |
| Nutlin-3 | Small Molecule (Reference) | MDM2 | Fluorescence Polarization | 90 ± 15 | 0.25 ± 0.03 |
| Data adapted from Chang et al., PNAS (2013). This data is for illustrative purposes only and does not represent peptides containing this compound. | |||||
| [3][4] |
Experimental Protocols
Protocol for Incorporation using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis for incorporating one residue of this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide Resin (100-200 mesh)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Methanol (MeOH), Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Resin Preparation (Swelling):
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (for pre-loaded resin):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh portion of deprotection solution for 10 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-4 equivalents relative to resin loading) and HCTU (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and let the mixture pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Fmoc Deprotection: Repeat step 2 to deprotect the newly added amino acid, preparing it for the next coupling cycle.
-
-
Incorporation of this compound:
-
Follow the general coupling cycle (Step 3), using this compound as the incoming amino acid. Due to its bulky nature, the coupling time may be extended to 4 hours or a double coupling may be performed to ensure high efficiency.
-
-
Final Deprotection:
-
After the final amino acid is coupled, perform the Fmoc deprotection (Step 2) to reveal the N-terminal amine.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and MeOH, then dry under vacuum for 1 hour.
-
Add the freshly prepared, cold cleavage cocktail (Reagent K, approx. 10 mL/100 mg resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the identity and purity of the final product.
-
Visualizations
Logical Relationship Diagram
Caption: Relationship between structural features and applications.
Experimental Workflow: Fmoc-SPPS Cycle
Caption: Workflow for incorporating the amino acid via Fmoc-SPPS.
Representative Signaling Pathway: Inhibition of p53-MDM2 Interaction
Caption: Inhibition of the p53-MDM2 protein-protein interaction.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Automated Solid-Phase Synthesis of Peptides with Unnatural Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including improved stability, increased potency, and novel functionalities. Automated solid-phase peptide synthesis (SPPS) provides an efficient and reliable method for producing these modified peptides. This document offers detailed application notes and experimental protocols for the successful automated synthesis of peptides containing various classes of unnatural amino acids.
Core Principles and Challenges
The fundamental workflow of automated Fmoc-based SPPS for incorporating unnatural amino acids mirrors that of natural amino acids, involving iterative cycles of Nα-Fmoc deprotection, amino acid coupling, and washing. However, the unique structures of UAAs often introduce challenges that necessitate protocol modifications. Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstitution on UAAs can impede coupling reactions. This is a common issue with residues like α-aminoisobutyric acid (Aib) and N-methylated amino acids.
-
Altered Reactivity: The electronic properties of the UAA side chain can affect the reactivity of the α-amino and carboxyl groups, potentially requiring adjustments to activation and coupling times.
-
Side-Chain Protection: Some UAAs possess reactive side chains that require orthogonal protecting groups to prevent unwanted reactions during synthesis.
-
Aggregation: The incorporation of certain UAAs, particularly hydrophobic ones, can promote peptide chain aggregation on the solid support, leading to incomplete reactions and low yields.
Strategic Recommendations for Successful Synthesis
To overcome these challenges, careful optimization of the synthesis protocol is crucial. The following sections provide guidance on selecting appropriate resins, coupling reagents, and synthesis conditions.
Solid Supports (Resins)
The choice of solid support depends on the C-terminal moiety of the desired peptide (acid or amide) and the properties of the peptide sequence.
| Resin Type | C-Terminal Moiety | Recommended Use |
| Wang Resin | Carboxylic Acid | Standard choice for peptides with C-terminal acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Ideal for sterically hindered C-terminal amino acids and for preparing protected peptide fragments due to its mild cleavage conditions. |
| Rink Amide Resin | Amide | Standard choice for peptides with a C-terminal amide. |
| ChemMatrix® Resin | Acid or Amide | A polyethylene glycol (PEG)-based resin that can improve solvation and reduce aggregation for difficult sequences. |
Coupling Reagents for Unnatural Amino Acids
The selection of an appropriate coupling reagent is critical, especially when dealing with sterically hindered UAAs.
| Coupling Reagent | Class | Key Features & Recommendations |
| HBTU/TBTU | Aminium/Uronium | Standard, cost-effective reagents suitable for many non-hindered UAAs. |
| HATU | Aminium/Uronium | More reactive than HBTU, highly effective for sterically hindered and N-methylated amino acids. |
| HCTU | Aminium/Uronium | A more reactive and soluble alternative to HBTU. |
| COMU | Aminium/Uronium | A highly efficient and safer alternative to benzotriazole-based reagents, particularly suited for microwave-assisted SPPS. |
| DIC/OxymaPure® | Carbodiimide/Additive | A cost-effective and efficient combination that minimizes racemization. |
| PyBOP | Phosphonium | A good choice for hindered couplings, with byproducts that are generally less hazardous than those of BOP. |
Quantitative Data: A Comparative Overview
The success of incorporating UAAs can be quantified by coupling efficiency, overall peptide yield, and final purity. The following tables provide representative data for various scenarios.
Table 1: Comparative Coupling Efficiency of Representative Unnatural Amino Acids
| Unnatural Amino Acid | Coupling Reagent | Activation Time (min) | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-β-Alanine-OH | HBTU/HOBt/DIEA | 2 | 60 | >99 |
| Fmoc-N-methyl-Alanine-OH | HATU/DIEA | 5 | 60 | ~98 |
| Fmoc-D-Phenylalanine-OH | DIC/HOBt | 5 | 120 | >99 |
| Fmoc-p-Azido-L-phenylalanine-OH | HCTU/DIEA | 2 | 90 | >98 |
| Fmoc-L-propargylglycine-OH | COMU/DIEA | 2 | 60 | >99 |
Note: Coupling efficiencies are often monitored qualitatively by the Kaiser test or quantitatively by HPLC analysis of a small, cleaved sample.
Table 2: Overall Yield and Purity of Peptides Containing Unnatural Amino Acids
| Peptide Sequence (UAA highlighted) | Synthesis Scale (mmol) | Overall Yield (%) | Purity (%) | Analytical Method |
| Ac-Tyr-Val(Me) -Gly-Phe-Leu-NH₂ | 0.1 | 35 | 92 | RP-HPLC, MS |
| H-Gly-β-Ala -Phe-Leu-Ser-OH | 0.25 | 45 | >95 | RP-HPLC, MS |
| H-Lys-Gly-D-Arg -Pro-Tyr-NH₂ | 0.1 | 52 | 96 | RP-HPLC, MS |
| Dansyl-Gly-p-benzoyl-Phe -Ala-NH₂ | 0.05 | 28 | >90 | RP-HPLC, MS |
| N-Methyl-18A (N-Me-Phe at pos. 6 & 18) | 0.1 | 62 | 79 | RP-HPLC, MS |
Experimental Protocols for Automated Synthesis
The following protocols are designed for automated peptide synthesizers using Fmoc/tBu chemistry. Reagent volumes and reaction times may need to be optimized based on the specific instrument, resin loading, and the nature of the UAA.
Protocol 1: General Automated Fmoc-SPPS Cycle for UAA Incorporation
This protocol outlines a standard cycle for incorporating a UAA.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin with 20% piperidine in DMF for 12 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
Deliver a solution of the Fmoc-UAA (5 equivalents), coupling reagent (e.g., HATU, 4.9 equivalents), and a base (e.g., DIEA, 10 equivalents) in DMF to the reaction vessel.
-
Allow the coupling reaction to proceed for 30-120 minutes. For sterically hindered UAAs, a double coupling (repeating this step) may be necessary.
-
Wash the resin with DMF (5 times).
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
Protocol 2: Automated Synthesis of Peptides with N-Methylated Amino Acids
The incorporation of N-methylated amino acids is challenging due to steric hindrance. The following modifications to the general protocol are recommended.
-
Coupling Reagent: Utilize a highly reactive coupling reagent such as HATU or COMU.
-
Activation: Pre-activate the Fmoc-N-Me-UAA-OH with the coupling reagent and base for 5-10 minutes before adding it to the resin.
-
Coupling Time: Extend the coupling time to 2-4 hours. A double coupling is highly recommended.
-
Microwave Assistance: The use of microwave energy can significantly improve coupling efficiency and reduce reaction times for N-methylated residues.
Protocol 3: Microwave-Assisted Automated SPPS for Sterically Hindered UAAs
Microwave energy can accelerate both the deprotection and coupling steps, proving particularly effective for difficult sequences and sterically hindered UAAs.
-
Fmoc Deprotection: Perform the deprotection steps with microwave irradiation at a controlled temperature (e.g., 75°C) for a total of 3-5 minutes.
-
Coupling: Perform the coupling step with microwave irradiation at a controlled temperature (e.g., 90°C) for 5-10 minutes. For extremely hindered residues, an extended microwave-assisted double coupling may be required.
Post-Synthesis Processing
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final deprotection as described in Protocol 1.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature. The composition of the cocktail should be optimized based on the protecting groups present on the UAA side chains.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the automated solid-phase synthesis of peptides containing unnatural amino acids.
Caption: General workflow for automated Fmoc-based solid-phase peptide synthesis.
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of the sterically hindered β-amino acid, Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid.
Troubleshooting Guide
Low coupling efficiency with this compound is a common issue due to the steric hindrance imposed by the bulky naphthyl group. This guide offers a systematic approach to overcoming this challenge.
Issue: Low or incomplete coupling of this compound.
This is often indicated by weak or negative results from qualitative tests (e.g., Kaiser test) or by the presence of deletion sequences in the final peptide product identified through mass spectrometry.
Workflow for Troubleshooting Low Coupling Efficiency
Preventing side reactions during Fmoc deprotection of naphthyl-containing peptides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Fmoc deprotection of peptides containing naphthylalanine (Nal) or other naphthyl-containing amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fmoc deprotection of peptides containing the bulky naphthyl group?
While the naphthyl group itself is generally stable under standard Fmoc deprotection conditions, its significant steric bulk can exacerbate common side reactions encountered in solid-phase peptide synthesis (SPPS). These include:
-
Incomplete Fmoc Deprotection: The steric hindrance caused by the naphthyl group can slow down the rate of Fmoc removal by piperidine, leading to incomplete deprotection. This results in the formation of deletion sequences where one or more amino acids are missing from the final peptide.
-
Aspartimide Formation: If an aspartic acid (Asp) residue is present in the peptide sequence, particularly adjacent to an amino acid with a small side chain like glycine (Gly), the bulky naphthyl group elsewhere in the sequence can promote aggregation. This localized increase in concentration on the resin can enhance the propensity for base-catalyzed aspartimide formation.[1][2] This side reaction leads to a mixture of α- and β-aspartyl peptides and can also cause racemization.[1][2]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, especially if proline or another amino acid prone to cis-amide bond formation is involved, the steric bulk of a naphthyl group on an adjacent residue can influence the equilibrium towards the formation of a cyclic dipeptide, which is then cleaved from the resin.
-
Racemization: While less directly influenced by the naphthyl group itself, any condition that requires extended exposure to basic conditions to ensure complete Fmoc deprotection can increase the risk of racemization, especially for sensitive amino acids like cysteine.
Q2: My HPLC analysis shows a significant peak corresponding to a deletion sequence after incorporating naphthylalanine. What is the likely cause and how can I solve it?
A prominent deletion sequence peak strongly suggests incomplete Fmoc deprotection of the naphthyl-containing residue or the preceding amino acid. The steric bulk of the naphthyl group can hinder the access of the piperidine base to the Fmoc group.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A standard 2 x 10-minute deprotection may be insufficient. Consider extending this to 2 x 15 or 2 x 20 minutes.
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, for sterically hindered residues, increasing the concentration to 30-50% can enhance deprotection efficiency. However, be mindful that prolonged exposure to higher base concentrations can increase other side reactions.
-
Use a Stronger, Less Hindered Base System: A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to be highly effective for rapid and complete Fmoc removal, especially for aggregation-prone sequences.[3] A typical cocktail is 2% DBU and 5% piperazine in DMF.[3]
Q3: I am observing significant aspartimide formation in my naphthyl-containing peptide, which also has an Asp-Gly sequence. What strategies can I employ to minimize this?
Aspartimide formation is a common issue, and the presence of a bulky, aggregation-promoting residue like naphthylalanine can worsen it. Here are several effective strategies:
-
Use a Weaker Base: Replacing piperidine with a milder base like piperazine can reduce the rate of aspartimide formation.[4]
-
Add an Acidic Additive: The addition of a weak acid to the deprotection solution can buffer the basicity and significantly suppress aspartimide formation.
-
Use a Sterically Hindered Asp Protecting Group: Employing a bulkier side-chain protecting group on the aspartic acid, such as O-tert-butyl (OtBu) being better than O-benzyl (OBzl), can sterically hinder the cyclization reaction.[5]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Major peak corresponding to a deletion sequence in the crude HPLC.
-
Low yield of the target peptide.
-
Positive Kaiser test after the deprotection step.[6]
Possible Causes:
-
Steric hindrance from the naphthyl group.
-
Peptide aggregation on the resin.
-
Insufficient deprotection time or reagent concentration.
Solutions:
| Solution | Description | Potential Drawbacks |
| Extended Deprotection | Increase the piperidine treatment time (e.g., 2 x 20 min). | Increased risk of other base-catalyzed side reactions. |
| Increased Base Concentration | Use a higher concentration of piperidine (e.g., 30-50% in DMF). | Can increase the risk of racemization and aspartimide formation. |
| Alternative Base Cocktail | Use 2% DBU / 5% piperazine in DMF for faster, more efficient deprotection.[3] | DBU is a very strong base and may not be suitable for all sequences. |
| Elevated Temperature | Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C). | Must be carefully controlled to avoid side reactions. |
Issue 2: Aspartimide Formation
Symptoms:
-
Presence of satellite peaks with the same mass as the desired peptide in the HPLC/MS analysis.
-
Broadening of the main peptide peak.
Possible Causes:
-
Presence of an Asp-Xxx sequence (especially Asp-Gly).
-
Prolonged exposure to basic deprotection conditions.
-
Peptide aggregation promoted by the naphthyl group.
Solutions:
| Solution | Description | Quantitative Impact |
| DBU/Piperazine with Formic Acid | Use a deprotection cocktail of 2% DBU, 5% piperazine, and 1% formic acid in DMF.[3] | Can reduce aspartimide formation to less than 5%.[3] |
| Piperidine with HOBt/Oxyma | Add 0.1 M HOBt or Oxyma Pure to the 20% piperidine in DMF solution.[1] | Can reduce aspartimide-related impurities by over 50%.[1] |
| Use of Piperazine | Replace 20% piperidine with 20% piperazine in DMF.[4] | Generally leads to lower levels of aspartimide formation compared to piperidine.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection (Cycle 1): Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain the solution.
-
Deprotection (Cycle 2): Add a fresh solution of 20% piperidine in DMF. Agitate for 10-20 minutes (extend for naphthyl-containing residues).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: DBU/Piperazine/Formic Acid Deprotection for Aspartimide Suppression
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 2% (v/v) DBU, 5% (w/v) piperazine, and 1% (v/v) formic acid in DMF.
-
Deprotection: Add the deprotection solution to the resin. Agitate for 2 x 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Visualizations
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting decision tree for common side reactions.
References
Technical Support Center: Optimization of Coupling Reagents for Sterically Hindered β-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered β-amino acids in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing specific solutions and troubleshooting workflows.
Q1: What are the primary reasons for low coupling yields when working with sterically hindered β-amino acids?
Low coupling yields are a frequent challenge and typically stem from a combination of factors:
-
Steric Hindrance: The bulky nature of substituents near the reaction site on the β-amino acid physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing peptide bond formation.[1][2] This is a primary obstacle for residues like α,α-disubstituted amino acids (e.g., Aib) and N-methylated amino acids.[2][3][4]
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support. This leads to poor solvation and obstructs reagent access to the reactive sites, resulting in incomplete reactions.[1][5][6]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often too weak to overcome the high activation energy required for hindered couplings and can result in low yields.[1][3]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time are critical and may require significant optimization for challenging couplings.[1][7]
Q2: My coupling reaction failed or is incomplete, confirmed by a positive ninhydrin (Kaiser) test. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, signaling an incomplete coupling step.[3] The following troubleshooting workflow can help diagnose and solve the issue.
Key actions include:
-
Change Coupling Reagent: If using a standard reagent, switch to a more powerful onium-salt-based one like HATU, HCTU, or COMU.[3][7] These reagents generate more reactive esters capable of overcoming higher activation energy barriers.[3]
-
Optimize Reaction Conditions: Increase the coupling time (e.g., from 1 hour to 4 hours or overnight) and/or gently increase the temperature (e.g., to 40-50°C), but remain mindful of the increased risk of racemization.[3]
-
Perform a Double Coupling: After the first coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[3][7]
-
Address Aggregation: For sequences prone to aggregation, consider using structure-breaking "chaotropic" salts (e.g., LiCl) in the DMF solvent or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[3]
-
Capping: If coupling remains incomplete after troubleshooting, it is critical to cap the unreacted N-terminal amines with a reagent like acetic anhydride. This prevents the formation of deletion sequences in the final product.[3]
Q3: Which coupling reagents are most effective for sterically hindered β-amino acids?
For challenging couplings, potent onium salt reagents (uronium/aminium or phosphonium salts) are generally required.[3] Carbodiimides like DCC or DIC are often insufficient.[3][8]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[3]
-
HATU is known for its high reactivity and speed, forming a highly reactive OAt-ester.[3][9] It is often superior to HBTU for hindered couplings.[10]
-
COMU offers efficiency comparable or superior to HATU, with the added benefits of an improved safety profile (it is not based on the potentially explosive HOBt/HOAt) and better solubility.[3][11][12]
-
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][8][13] They are a good choice for cyclization reactions or when concerns about guanidinylation from uronium salts exist.[3]
-
Acyl Fluorides: For extremely hindered systems where other reagents fail, converting the amino acid to a highly reactive acyl fluoride using reagents like TFFH can be a successful strategy.[7][12][14]
Q4: How can I minimize racemization during the coupling of hindered amino acids?
Racemization, the loss of stereochemical purity at the α-carbon, is a major concern, as the resulting diastereomers can be very difficult to separate.[1] To minimize this risk:
-
Choose the Right Reagent/Additive: Reagents based on HOAt (like HATU) or OxymaPure (like COMU) are generally better at suppressing racemization than older HOBt-based reagents like HBTU.[1][3]
-
Use a Weaker Base: Strong bases can promote racemization. Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
-
Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization.[3] Use in situ activation where possible.
-
Control Temperature: Avoid prolonged reaction times at elevated temperatures. If using heat, optimize for the shortest time necessary to achieve a good yield.[1]
Quantitative Data: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for success. The following tables summarize the key characteristics and relative performance of commonly used reagents for hindered couplings.
Table 1: Qualitative Comparison of Common Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Moderate | High (without additives) | Pro: Cost-effective. Con: Often insufficient for hindered residues; requires additives (HOBt, Oxyma) to suppress racemization.[1][3][8][15] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Pro: Low racemization risk; no guanidinylation side reaction.[1][3][13] Con: Byproducts can be problematic to remove.[12] |
| Aminium/Uronium (HOBt-based) | HBTU, HCTU | High | Moderate to Low | Pro: Very effective and widely used. Con: Can cause guanidinylation of the N-terminus if used in excess; based on potentially explosive HOBt.[3][8][9][12] |
| Aminium/Uronium (HOAt-based) | HATU, HCTU | Very High | Low | Pro: Faster and more efficient than HBTU, especially for difficult sequences.[3][9][10] Con: More expensive; can also cause guanidinylation.[3] |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Very Low | Pro: Excellent efficiency; improved safety profile (non-explosive); highly soluble.[3][11][12] Con: Higher cost.[3] |
Table 2: Reported Coupling Efficiency for a Hindered Tripeptide This table summarizes reported yields for the coupling of a hindered tripeptide, Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid.[1]
| Coupling Reagent | Additive | Base | Time (h) | Yield (%) |
| EDC | HOBt | NMM | 24 | 45 |
| HBTU | - | DIPEA | 3 | 85 |
| HATU | - | DIPEA | 1 | 92 |
| PyAOP | - | DIPEA | 1 | 95 |
| COMU | - | DIPEA | 1 | 96 |
Experimental Protocols
Below are detailed methodologies for key experiments. These are general guidelines and may require optimization for specific sequences.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram illustrates the fundamental cycle of solid-phase peptide synthesis.
Protocol 2: HATU-Mediated Coupling of a Hindered β-Amino Acid
This protocol is recommended for most sterically demanding couplings.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in Dimethylformamide (DMF) in a suitable reaction vessel.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat once.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
-
Activation of Amino Acid (in situ):
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (3-5 equivalents relative to resin loading).
-
Add the amino acid solution to the resin.
-
Add HATU (0.95 equivalents relative to the amino acid) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the reaction vessel.[16][17]
-
-
Coupling Reaction: Agitate the mixture at room temperature. For hindered amino acids, a reaction time of 1-4 hours is recommended.[3][10]
-
Monitoring and Washing: After the allotted time, take a small sample of resin beads and perform a Kaiser test to check for completion.[1] Once the test is negative (indicating complete coupling), drain the vessel and wash the resin thoroughly with DMF.
-
Next Cycle: Proceed to the deprotection step for the next amino acid in the sequence. If the Kaiser test remains positive, consider a second coupling (see Protocol 3).
Protocol 3: Double Coupling for Extremely Hindered Residues
This method is used when a single coupling is insufficient to achieve a complete reaction.
-
First Coupling: Follow steps 1-6 of the HATU-mediated coupling protocol (Protocol 2).
-
Confirmation: If the Kaiser test after the first coupling is positive or ambiguous, proceed to the second coupling.
-
Washing: Wash the resin with DMF to remove byproducts from the first reaction.
-
Second Coupling: Prepare a fresh solution of activated amino acid as described in step 4 of Protocol 2. Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[3][7]
-
Final Confirmation: Perform a final Kaiser test. If the test is negative, wash the resin and proceed. If it remains positive, the unreacted amines should be permanently capped with acetic anhydride before proceeding to the next cycle to avoid deletion sequences.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Aggregation in Hydrophobic Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly in sequences containing a high proportion of hydrophobic residues.
Frequently Asked Questions (FAQs)
Q1: What causes my hydrophobic peptide to aggregate?
A1: Peptide aggregation, especially in sequences rich in hydrophobic amino acids, is primarily driven by the hydrophobic effect. The hydrophobic residues tend to minimize their contact with water, leading them to self-associate and form insoluble aggregates.[1][2] Several other factors can contribute to this issue, including:
-
Amino Acid Composition: A high percentage of hydrophobic and aromatic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan) significantly increases the likelihood of aggregation.[3]
-
Peptide Concentration: Higher peptide concentrations can facilitate intermolecular interactions, leading to aggregation.[2][4]
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4][5][6]
-
Temperature: While gentle warming can sometimes aid in dissolution, higher temperatures can also promote aggregation for some peptides.[4][5]
-
Ionic Strength: The presence and concentration of salts can influence peptide solubility.[4][5]
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While a definitive prediction is challenging, certain characteristics of a peptide sequence can indicate a higher propensity for aggregation. Generally, peptides with over 50% hydrophobic residues are more likely to be insoluble or only partially soluble in aqueous solutions.[3][7] You can also analyze the sequence for stretches of consecutive hydrophobic amino acids, which are strong indicators of potential aggregation.
Q3: What is the first step I should take to dissolve a hydrophobic peptide?
A3: Always start by attempting to dissolve a small test amount of the lyophilized peptide in sterile, distilled water.[7] If the peptide does not dissolve, the next step depends on the peptide's net charge at neutral pH. For hydrophobic peptides, which are often neutral, the recommended approach is to use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to first dissolve the peptide, followed by a stepwise addition of an aqueous buffer.[7][8][9]
Q4: Can I use sonication to help dissolve my peptide?
A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides.[8][10] It helps to break apart small aggregates and increase the surface area of the peptide powder exposed to the solvent. However, it is important to use sonication judiciously, as prolonged exposure can lead to heating and potential degradation of the peptide. A typical protocol involves short bursts of sonication (e.g., 3 cycles of 10 seconds) with cooling on ice in between.[10]
Q5: How do I know if my peptide has aggregated?
A5: The simplest method is visual inspection for any turbidity, cloudiness, or visible particulates in the solution.[11] For a more quantitative assessment, several analytical techniques can be employed, including:
-
UV-Visible Spectroscopy: An increase in absorbance at 340-600 nm can indicate light scattering due to aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: This dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[12][13][14][15]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[16][17][18][19]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues with hydrophobic peptide aggregation.
Problem: My hydrophobic peptide will not dissolve in aqueous buffers.
This is a common issue for peptides with a high content of hydrophobic residues. Follow this workflow to find a suitable solvent system.
Caption: Workflow for dissolving hydrophobic peptides.
Problem: My peptide dissolves initially but then precipitates out of solution.
This can happen due to changes in concentration, temperature, or buffer composition.
-
Action 1: Optimize Final Solvent Concentration. If you used an organic solvent to dissolve the peptide, ensure the final concentration in your aqueous buffer is compatible. For cell-based assays, the final DMSO concentration should typically be below 0.5%, and for primary cells, even lower at <0.1%.[20]
-
Action 2: Maintain Appropriate pH. The pH of your final solution should be at least one pH unit away from the peptide's isoelectric point (pI).[4]
-
Action 3: Consider Anti-Aggregation Additives. Incorporating certain excipients into your buffer can help maintain peptide solubility.
Data Presentation
Table 1: Common Solvents and Additives for Hydrophobic Peptides
| Solvent/Additive | Typical Concentration | Use Case & Considerations |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Minimal amount to dissolve, then dilute. Final concentration <0.5% for most cell lines.[20] | Good for highly hydrophobic peptides. May oxidize Met or Cys residues.[8] |
| Dimethylformamide (DMF) | Minimal amount to dissolve, then dilute. | Alternative to DMSO, especially for peptides with Met or Cys.[7] |
| Acetonitrile (ACN) | Minimal amount to dissolve, then dilute. | Useful for purification and analysis (e.g., HPLC). |
| Chaotropic Agents | ||
| Guanidine Hydrochloride (Guanidine-HCl) | 6 M[7][21] | Strong denaturant, effective for highly aggregated peptides. Must be removed for most biological assays. |
| Urea | 8 M[7] | Another strong denaturant. Can be used to dissolve aggregates. May need to be removed for functional assays. |
| pH Modifiers | ||
| Acetic Acid | 10-30% to dissolve, then dilute.[7] | For basic peptides (net positive charge). |
| Ammonium Bicarbonate / Ammonium Hydroxide | 0.1 M or <50 µl of NH4OH to dissolve, then dilute.[7][22] | For acidic peptides (net negative charge). |
Table 2: pH Adjustment Strategy Based on Peptide Net Charge
| Peptide Net Charge | Recommended Initial Solvent (if water fails) | Rationale |
| Positive (Basic) | Dilute acidic solution (e.g., 10% acetic acid)[7][8] | Increases the positive net charge, enhancing solubility. |
| Negative (Acidic) | Dilute basic solution (e.g., 0.1M ammonium bicarbonate)[8][22] | Increases the negative net charge, enhancing solubility. |
| Neutral | Minimal organic solvent (DMSO, DMF, ACN)[7][8] | Disrupts hydrophobic interactions to allow for subsequent aqueous dilution. |
Experimental Protocols
Protocol 1: Peptide Solubility Test
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture condensation.[10]
-
Initial Test: Add a small, measured amount of sterile distilled water to a small aliquot of the peptide to achieve the desired final concentration. Vortex briefly.
-
Visual Inspection: Observe the solution. A clear solution indicates solubility. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.
-
Systematic Solvent Addition (if necessary):
-
Based on the peptide's net charge (see Table 2), add the appropriate acidic or basic buffer, or a minimal amount of organic solvent.
-
If using an organic solvent, add it first to completely dissolve the peptide. Then, slowly add the aqueous buffer dropwise while vortexing.[11]
-
-
Sonication (Optional): If the peptide is still not dissolved, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.[10]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any remaining undissolved material.[8]
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Detection
This protocol provides a general guideline for detecting amyloid-like fibrils.
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM in water). Filter through a 0.2 µm filter.[14]
-
Prepare your peptide sample at the desired concentration in the buffer of choice.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your peptide sample.
-
Add ThT stock solution to a final concentration of 25 µM.[14]
-
Include control wells with buffer and ThT only (for background fluorescence) and a known aggregating peptide if available (positive control).
-
-
Incubation and Measurement:
-
Data Analysis: An increase in fluorescence intensity over time in the peptide-containing wells compared to the control indicates the formation of ThT-positive aggregates.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare the peptide solution at the desired concentration in a suitable buffer.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove dust and large, extraneous particles.[24]
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Use a clean, dust-free cuvette. Rinse the cuvette with filtered buffer before adding the sample.
-
-
Measurement:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged.
-
-
Data Analysis:
Signaling Pathways and Logical Relationships
Decision Tree for Troubleshooting Persistent Aggregation
Caption: Decision tree for advanced aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. omizzur.com [omizzur.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 15. tandfonline.com [tandfonline.com]
- 16. zentriforce.com [zentriforce.com]
- 17. medium.com [medium.com]
- 18. enovatia.com [enovatia.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. lifetein.com [lifetein.com]
- 21. peptide.com [peptide.com]
- 22. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
Strategies to improve yield in the synthesis of peptides with unnatural amino acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating unnatural amino acids into a peptide sequence?
A1: The primary challenges stem from the unique structural and chemical properties of unnatural amino acids, which can differ significantly from their natural counterparts. Key issues include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can impede coupling reactions, leading to lower yields and incomplete sequences.[1]
-
Altered Reactivity: The electronic properties of the UAA side chain can affect the reactivity of the α-amino and carboxyl groups, requiring adjustments to coupling and deprotection steps.
-
Aggregation: The incorporation of certain UAAs can promote on-resin aggregation of the growing peptide chain, hindering reagent access and reducing synthesis efficiency.[2]
-
Protecting Group Strategy: Standard protecting groups may not be suitable for all UAAs, necessitating the use of specialized or custom-designed protecting groups to prevent side reactions.[3][4]
Q2: How do I choose the right coupling reagent for a synthesis involving a sterically hindered unnatural amino acid?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required to achieve high coupling efficiency.[1][5] Uronium/aminium salt-based reagents like HATU, HCTU, and COMU are often preferred over carbodiimide-based reagents such as DCC or DIC.[6][7][8] Phosphonium salt-based reagents like PyBOP and PyAOP are also highly effective, particularly in minimizing racemization.[7] For extremely difficult couplings, such as those involving N-methylated or α,α-disubstituted amino acids, HATU and COMU often provide the best results.[7][8][9]
Q3: What is the purpose of a protecting group and how do I select an appropriate one for my unnatural amino acid?
A3: Protecting groups are chemical moieties temporarily attached to reactive functional groups on the amino acid (e.g., the α-amino group and any reactive side chains) to prevent unwanted side reactions during peptide synthesis.[3][4] The choice of protecting group depends on the specific UAA and the overall synthesis strategy. The most common strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.[10] For UAAs with unique side-chain functionalities, custom protecting groups that are orthogonal (removable under different conditions) to the Nα-protecting group and other side-chain protecting groups are necessary.[3]
Q4: How can I minimize peptide aggregation during synthesis?
A4: Peptide aggregation can significantly lower yield.[11] Several strategies can be employed to mitigate this issue:
-
Choice of Resin: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. PEGylated resins like TentaGel can also improve solvation and reduce aggregation.
-
"Difficult" Sequence Strategies: Incorporating pseudoproline dipeptides or using backbone-protecting groups (e.g., Hmb) can disrupt the secondary structures that lead to aggregation.[11]
-
Solvent Choice: N-methylpyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for solvating aggregating sequences.
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to break up aggregates.
Troubleshooting Guides
Issue 1: Low Peptide Yield After Cleavage
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Fmoc Deprotection | Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to check for the presence of Fmoc-adducts. | Increase the deprotection time or use a stronger base solution. For sterically hindered residues, a double deprotection step may be necessary. |
| Inefficient Coupling | Monitor coupling reactions using a qualitative test like the Kaiser test to detect free amines. A positive test indicates incomplete coupling. | Switch to a more potent coupling reagent (e.g., HATU, COMU). Increase the coupling time and/or temperature. A double coupling strategy can also be employed.[12] |
| Peptide Aggregation | Observe the resin for clumping or poor swelling. | Change the synthesis solvent to NMP, incorporate a pseudoproline dipeptide before the aggregating sequence, or use a resin with a lower loading capacity. |
| Problematic Cleavage | Analyze the resin post-cleavage to see if the peptide is still attached. | Optimize the cleavage cocktail and time. Ensure the appropriate scavengers are used to protect sensitive residues in the UAA. |
Issue 2: Presence of Deletion Sequences in Final Product
| Possible Cause | Troubleshooting Step | Recommended Action |
| Steric Hindrance from UAA | Identify the position of the deletion sequence by mass spectrometry. | Use a more powerful coupling reagent for the sterically hindered UAA. Consider a double coupling for the UAA and the subsequent amino acid. |
| On-Resin Aggregation | The deletion sequence appears after a hydrophobic stretch of amino acids. | Employ strategies to disrupt aggregation as outlined in the "Low Peptide Yield" section. |
| Premature Chain Termination | Shorter than expected peptide sequences are the major product. | Ensure complete deprotection before each coupling step. Check the quality of reagents, as old or degraded reagents can lead to incomplete reactions. |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent significantly impacts the final yield and purity of the synthesized peptide, especially when dealing with challenging sequences containing unnatural amino acids. The following table summarizes the performance of several common coupling reagents in the synthesis of a model "difficult" peptide.
| Coupling Reagent | Crude Peptide Purity (%) | Racemization (%) | Relative Coupling Speed |
| HATU | >95 | <1 | Very Fast |
| HCTU | >90 | <2 | Fast |
| COMU | >95 | <1 | Very Fast |
| PyBOP | >90 | <2 | Fast |
| DIC/Oxyma | >85 | <1 | Moderate |
| HBTU | ~85 | 2-5 | Moderate |
Note: Data is compiled from multiple sources for comparative purposes and actual results may vary depending on the specific peptide sequence and synthesis conditions.[6][13] COMU and HATU are often considered superior for difficult couplings due to their high reactivity and low racemization rates.[7][8][9][12]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for a Peptide with a Sterically Hindered Unnatural Amino Acid
This protocol outlines a single coupling cycle using HATU as the coupling reagent.
-
Resin Swelling:
-
Place the resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.[1]
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[14]
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-protected unnatural amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours. For very hindered amino acids, the coupling time may need to be extended or a second coupling performed.
-
Wash the resin with DMF (5 times) and DCM (3 times).[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[1]
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [1]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.[1]
-
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Minimizing racemization of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid during activation
This technical support center provides guidance on minimizing the racemization of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid during the activation step in peptide synthesis. Below are frequently asked questions, troubleshooting guides, and best-practice experimental protocols to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). In peptide synthesis, this leads to the incorporation of amino acids with the incorrect stereochemistry, resulting in diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity. This compound, like many other amino acids, is susceptible to racemization at the α-carbon during the activation of its carboxyl group, a necessary step for amide bond formation. The bulky naphthyl group can influence the rate of this process.
Q2: Which factors primarily contribute to racemization during the activation of Fmoc-amino acids?
A2: Several factors can promote racemization, including:
-
Over-activation: Allowing the activated amino acid to exist for an extended period before coupling increases the likelihood of racemization.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Type and Amount of Base: The choice of base and its stoichiometry are critical. Strong, sterically hindered bases are generally preferred.
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.
-
Temperature: Higher temperatures can accelerate the rate of racemization.
Q3: What are the most effective strategies to minimize racemization?
A3: To minimize racemization, consider the following:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.
-
Choice of Coupling Reagent: Employing urethane-protected amino acid N-carboxyanhydrides (UNCAs) or using coupling reagents known for low racemization, such as those based on phosphonium or immonium salts, is beneficial.
-
Pre-activation vs. In Situ Activation: In situ activation, where the coupling reagent is added in the presence of the amino component, is generally preferred over pre-activating the amino acid for an extended period.
-
Careful Control of Stoichiometry: Using the correct stoichiometry of the amino acid, coupling reagent, and base is crucial.
-
Low Temperatures: Performing the activation and coupling at reduced temperatures (e.g., 0 °C to room temperature) can significantly decrease the rate of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Diastereomeric Impurities Detected by HPLC | High degree of racemization during coupling. | 1. Review Coupling Protocol: Switch to a coupling reagent and additive combination known for low racemization (see Table 1). 2. Optimize Base: Ensure a sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used at the correct stoichiometry. 3. Lower Temperature: Perform the coupling reaction at 0 °C. 4. Minimize Pre-activation Time: Use an in situ activation protocol. |
| Low Coupling Efficiency | Incomplete activation or side reactions. | 1. Check Reagent Quality: Ensure all reagents (amino acid, coupling reagent, solvent) are fresh and anhydrous. 2. Increase Coupling Time or Temperature Slightly: If racemization is under control, a modest increase in time or temperature may improve yield. Monitor for epimerization. |
| Formation of Side Products | Undesired reactions of the activated amino acid. | 1. Use of Additives: Additives like HOBt or HOAt can suppress the formation of side products such as N-acylurea. 2. Control Stoichiometry: Avoid using a large excess of the carbodiimide coupling reagent. |
Quantitative Data on Racemization
The degree of racemization is highly dependent on the specific amino acid and reaction conditions. The following table summarizes the relative effectiveness of common coupling reagent and additive combinations in suppressing racemization, based on studies of model peptides.
Table 1: Relative Racemization Tendencies of Common Coupling Methods
| Coupling Reagent | Additive | Base | Relative Racemization | Reference |
| DCC | HOBt | DIPEA | Low | |
| HBTU | - | DIPEA | Low | |
| HATU | - | DIPEA | Very Low | |
| PyBOP | - | DIPEA | Low | |
| DIC | OxymaPure® | DIPEA | Very Low |
Note: "Relative Racemization" is a qualitative summary from literature. Actual percentages will vary based on the specific amino acid and conditions.
Experimental Protocols
Here are two detailed protocols for minimizing racemization during the coupling of this compound.
Protocol 1: In Situ Activation using HATU/DIPEA
This protocol is recommended for its high efficiency and low racemization potential.
-
Preparation: In a clean, dry reaction vessel, dissolve the N-terminal deprotected peptide (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Amino Acid Addition: Add this compound (1.2 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add 1-hydroxy-7-azabenzotriazole (HATU) (1.2 equiv.) and diisopropylethylamine (DIPEA) (2.4 equiv.) to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using a suitable method (e.g., Kaiser test or HPLC).
-
Work-up: Once the reaction is complete, proceed with the standard work-up and purification procedures.
Protocol 2: Carbodiimide-based Activation with an Additive
This protocol is a more classical approach that is cost-effective and can provide excellent results when performed carefully.
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activator Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv.) to the cooled solution and stir for 10-15 minutes at 0 °C.
-
Coupling: Add a solution of the N-terminal deprotected peptide (1.0 equiv.) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress.
-
Work-up: Upon completion, filter off the diisopropylurea byproduct and proceed with purification.
Visualizations
Caption: General pathway for racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
Technical Support Center: Alternative Fmoc Deprotection Strategies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and alternative protocols for Fmoc deprotection, particularly for challenging peptide sequences encountered during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common method for removing the Fmoc (9-fluorenylmethyloxycarbonyl) group is treating the peptide-resin with a 20% (v/v) solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1][2] This is typically done in two steps: a brief initial treatment (e.g., 3 minutes) followed by a longer treatment (10-15 minutes) to ensure the reaction goes to completion.[2][3]
Q2: How can I confirm if Fmoc deprotection is incomplete?
A2: Incomplete deprotection can be diagnosed using several methods:
-
Kaiser Test: This colorimetric test detects free primary amines. A negative result (yellow or colorless beads) after deprotection indicates the Fmoc group is still attached.[1][4]
-
HPLC & Mass Spectrometry: Analysis of a cleaved sample will show the target peptide and a more hydrophobic peak with a mass increase of 222.24 Da, corresponding to the peptide with the Fmoc group still attached.[4]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A failure to return to baseline or an unusually broad peak can signal incomplete deprotection.[1][4]
Q3: What are the main side reactions during Fmoc deprotection, and what causes them?
A3: The basic conditions of Fmoc deprotection can promote several side reactions:
-
Aspartimide Formation: This occurs at Asp-Xxx sequences (especially Asp-Gly, Asp-Asn, Asp-Ser) where the peptide backbone nitrogen attacks the aspartic acid side chain, forming a succinimide ring.[5][6] This can lead to racemization and the formation of β-aspartyl peptides.[6][7]
-
Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, particularly with proline, where the N-terminal dipeptide cyclizes and cleaves from the resin, truncating the synthesis.[6][8]
-
Racemization: The chirality of amino acids can be compromised. C-terminal cysteine is particularly susceptible to this side reaction.[6]
Q4: Are there safer or "greener" alternatives to piperidine?
A4: Yes, due to piperidine's classification as a controlled substance and its toxicity, several alternatives have been explored.[9] 4-methylpiperidine (4-MP) and piperazine have been shown to be effective substitutes.[10][11][12] Piperazine, often used in combination with DBU, is considered a safer and efficient alternative.[13][14] Dipropylamine (DPA) has also been reported as a readily available, low-toxicity alternative that can reduce aspartimide formation.[15]
Troubleshooting Guide for Difficult Sequences
This section addresses specific issues encountered during Fmoc deprotection and provides actionable solutions.
Issue 1: Incomplete Deprotection in Aggregation-Prone Sequences
-
Symptoms: Negative Kaiser test, presence of deletion sequences (mass of target peptide minus one or more amino acids) in the final product.[16]
-
Cause: The growing peptide chain forms secondary structures (e.g., β-sheets) or aggregates, physically blocking the deprotection reagent from accessing the N-terminal Fmoc group.[16][17] This is common in sequences with repeating hydrophobic residues.[2]
-
Solutions:
-
Change the Solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[2][8]
-
Increase Temperature: Performing the deprotection at an elevated temperature (e.g., 40-50°C) can help break up aggregates and improve reagent access.[1]
-
Use a Stronger Base: For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. A common cocktail is 2% DBU in DMF or NMP.[18] Often, a small amount of a nucleophile like piperidine or piperazine is included to scavenge the DBF byproduct.[6][18]
-
Issue 2: High Levels of Aspartimide Formation
-
Symptoms: Mass spectrometry shows a mass-neutral side product that is difficult to separate via HPLC.[19] Ring-opening can lead to +18 Da (hydrolysis) or +85 Da (piperidine adduct) peaks.
-
Cause: The basicity of the deprotection solution is too high for sensitive Asp-Xxx sequences.[6] DBU is known to catalyze this side reaction.[18]
-
Solutions:
-
Add an Acidic Additive: Adding a weak acid like 0.1 M hydroxybenzotriazole (HOBt) or 1% formic acid to the piperidine solution can significantly reduce aspartimide formation.[13][19]
-
Switch to a Milder Base: Using a weaker base like piperazine can suppress aspartimide formation while still effectively removing the Fmoc group.[19]
-
Use Sterically Hindered Asp Derivatives: Incorporating Asp protecting groups with increased steric bulk, such as 3-methylpent-3-yl (Mpe), can effectively block the cyclization reaction.[19][20]
-
Data Presentation: Comparison of Deprotection Cocktails
The choice of deprotection reagent significantly impacts reaction time and side product formation.
| Reagent Cocktail | Typical Conditions | Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established standard.[2] | Can promote aspartimide and DKP formation; regulated substance.[2][9] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 10 min | Efficacy is comparable to piperidine; not a controlled substance.[9] | Similar propensity for side reactions as piperidine.[2] |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | 2 x 5-10 min | Faster deprotection, effective for sterically hindered sequences.[2][4] | Higher basicity can increase risk of aspartimide formation and racemization.[2][6] |
| Piperazine / DBU | 5% Piperazine, 2% DBU in DMF/NMP | < 2 min | Very rapid and efficient, effective for aggregation-prone sequences.[13][21][22] | May require optimization (e.g., adding formic acid) to minimize side reactions.[13] |
| Dipropylamine (DPA) | 20% in DMF | 2 x 10 min | Reduces aspartimide formation compared to piperidine; low toxicity.[15] | May be less effective for extremely difficult sequences. |
Experimental Protocols
Protocol 1: Standard Deprotection with Piperidine
This protocol is suitable for most routine peptide syntheses.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[23]
-
First Deprotection: Drain the solvent and add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate for 3 minutes.[2]
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[2][3]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[3]
Protocol 2: DBU-Based Deprotection for Difficult Sequences
Use this stronger cocktail when standard methods fail.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[4]
-
Prepare Reagent: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[23]
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-10 minutes. Reaction times are typically shorter due to the strength of DBU.[4] Repeat if necessary.
-
Washing: Drain the solution and wash the resin thoroughly with DMF or NMP (5-7 times).[6]
Protocol 3: Deprotection to Minimize Aspartimide Formation
This protocol is recommended for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Drain the swelling solvent and add the prepared reagent. Agitate for 2 x 15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. biotage.com [biotage.com]
- 20. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Protecting Groups for 3-amino-3-(1-naphthyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-3-(1-naphthyl)propionic acid. It addresses common issues encountered during the protection of the amino and carboxylic acid functionalities of this sterically hindered β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and carboxyl groups of 3-amino-3-(1-naphthyl)propionic acid?
A1: For the amino group, the most common protecting groups are tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). For the carboxylic acid group, common protecting groups include benzyl (Bn) and tert-butyl (tBu) esters. The choice of protecting groups often depends on the desired orthogonal protection strategy, allowing for selective deprotection of one group without affecting the other.
Q2: What is an orthogonal protection strategy and why is it important for this molecule?
A2: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[1][2] This is crucial when synthesizing derivatives of 3-amino-3-(1-naphthyl)propionic acid, as it enables sequential modification of the amino and carboxyl groups without the need for repeated protection and deprotection steps, which can improve overall yield and efficiency. For example, the base-labile Fmoc group can be removed without affecting the acid-labile Boc or tBu groups, or the hydrogenolysis-labile Bn group.[3][4]
Q3: What are the main challenges in protecting the amino group of 3-amino-3-(1-naphthyl)propionic acid?
A3: The primary challenge is the steric hindrance posed by the bulky 1-naphthyl group. This can slow down the reaction rate and lead to incomplete protection.[5][6] Careful optimization of reaction conditions, such as temperature, reaction time, and choice of reagents, is often necessary to achieve high yields.
Q4: How can I minimize racemization at the chiral center during protection and deprotection?
A4: Racemization can be a concern, especially under harsh basic or acidic conditions or during prolonged reaction times.[7][8] To minimize racemization:
-
Use mild reaction conditions whenever possible.
-
Keep reaction times as short as is necessary for complete conversion.
-
For Fmoc protection, which is performed under basic conditions, careful control of the base concentration and reaction temperature is important.[9]
-
For Boc deprotection, using milder acidic conditions or shorter reaction times can be beneficial.[][11]
Troubleshooting Guides
Issue 1: Incomplete Amino Group Protection (Boc or Fmoc)
-
Symptom: TLC or LC-MS analysis shows the presence of starting material (unprotected amino acid) after the reaction.
-
Possible Causes:
-
Steric Hindrance: The naphthyl group is sterically bulky, impeding the approach of the protecting group reagent.[5][6]
-
Insufficient Reagent: The amount of Boc-anhydride or Fmoc-Cl/Fmoc-OSu may be insufficient.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Poor Solubility: The amino acid may not be fully dissolved in the reaction solvent.
-
-
Solutions:
-
Increase Reagent Stoichiometry: Use a larger excess of the protecting group reagent (e.g., 1.5-2.0 equivalents).
-
Elevate Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions.
-
Prolong Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS.
-
Optimize Solvent System: Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.[12]
-
Use a More Reactive Reagent: For Fmoc protection, Fmoc-Cl is more reactive than Fmoc-OSu.[13]
-
Issue 2: Difficult Deprotection of the Amino Group
-
Symptom: Incomplete removal of the Boc or Fmoc group after standard deprotection procedures.
-
Possible Causes:
-
Steric Hindrance: The bulky naphthyl group can hinder the access of the deprotection reagent (acid for Boc, base for Fmoc).[5][6]
-
Aggregation: In solid-phase synthesis, peptide chains containing bulky residues can aggregate, preventing reagent penetration.[6]
-
Degraded Reagents: The TFA (for Boc) or piperidine (for Fmoc) solution may have degraded.
-
-
Solutions:
-
Boc Deprotection:
-
Increase the concentration of TFA or use a stronger acid like HCl in dioxane.[]
-
Extend the deprotection time.
-
Add a scavenger such as triethylsilane or anisole to trap the tert-butyl cation and prevent side reactions.[11]
-
-
Fmoc Deprotection:
-
Increase the concentration of piperidine (e.g., from 20% to 50% in DMF).[14][15]
-
Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts (e.g., 2%) to the piperidine solution.[6]
-
Increase the deprotection time and/or temperature.
-
Use a solvent system that disrupts secondary structures, if aggregation is suspected.
-
-
Issue 3: Side Reactions During Protection/Deprotection
-
Symptom: Formation of unexpected byproducts observed by LC-MS or NMR.
-
Possible Causes:
-
Di-Boc Protection: Use of a large excess of Boc-anhydride can sometimes lead to the formation of a di-Boc protected amine, which is more difficult to cleave.[16]
-
Alkylation of Naphthyl Ring: During Boc deprotection, the generated tert-butyl cation can potentially alkylate the electron-rich naphthyl ring.[11]
-
Aspartimide Formation (in peptide synthesis): Although less common with β-amino acids, the potential for side reactions involving the peptide backbone should be considered.
-
-
Solutions:
-
Di-Boc Formation: Use a smaller excess of Boc-anhydride and carefully monitor the reaction.
-
Naphthyl Ring Alkylation: Use scavengers like triethylsilane or anisole during Boc deprotection.[11]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for the protection of amino and carboxylic acid groups. Note that optimal conditions for 3-amino-3-(1-naphthyl)propionic acid may require some experimentation due to its steric bulk.
Table 1: Amino Group Protection
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Boc₂O (1.1-1.5 eq) | NaOH, NaHCO₃, or Et₃N | Dioxane/H₂O, THF/H₂O | RT - 40 | 2 - 24 | 85 - 95 |
| Fmoc | Fmoc-OSu (1.05 eq) | Na₂CO₃ or NaHCO₃ | Dioxane/H₂O | 0 - RT | 4 - 12 | 90 - 98 |
| Cbz | Benzyl Chloroformate | NaHCO₃ or NaOH | Dioxane/H₂O | 0 - RT | 2 - 6 | 80 - 95 |
Table 2: Carboxylic Acid Protection
| Protecting Group | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl (Bn) Ester | Benzyl alcohol | H₂SO₄ (cat.) or DCC/DMAP | Toluene | Reflux | 12 - 24 | 75 - 90 |
| tert-Butyl (tBu) Ester | Isobutylene or t-Butyl acetate | H₂SO₄ (cat.) | Dioxane | RT | 24 - 48 | 70 - 85 |
| Methyl/Ethyl Ester | Methanol/Ethanol | SOCl₂ or H₂SO₄ (cat.) | Methanol/Ethanol | Reflux | 4 - 12 | 90 - 98 |
Table 3: Deprotection Conditions
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time |
| Boc | TFA/DCM (1:1) or 4M HCl in Dioxane | DCM or Dioxane | RT | 0.5 - 2 h |
| Fmoc | 20-50% Piperidine in DMF | DMF | RT | 10 - 30 min |
| Cbz / Bn Ester | H₂/Pd-C (10%) | Methanol or Ethyl Acetate | RT | 2 - 12 h |
| tBu Ester | TFA/DCM (1:1) | DCM | RT | 1 - 4 h |
| Methyl/Ethyl Ester | LiOH or NaOH in H₂O/THF | H₂O/THF | RT | 2 - 12 h |
Experimental Protocols
Protocol 1: Boc Protection of 3-amino-3-(1-naphthyl)propionic acid
-
Dissolve 3-amino-3-(1-naphthyl)propionic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).
-
Once the reaction is complete, dilute with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Fmoc Deprotection
-
Dissolve the Fmoc-protected 3-amino-3-(1-naphthyl)propionic acid derivative in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure. The resulting free amine can be used in the next step, often after co-evaporation with a solvent like toluene to remove residual piperidine.
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Troubleshooting workflow for incomplete protection.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Peptides Containing 3-amino-3-(1-naphthyl)propionic Acid
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and materials science, offering a powerful method to modulate peptide structure, stability, and biological function. Among these, 3-amino-3-(1-naphthyl)propionic acid, a β-amino acid featuring a bulky aromatic naphthyl group, is of significant interest. Its unique structure can enforce specific secondary structures and engage in potent aromatic interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution.[1][2]
This guide provides a comparative analysis of the NMR spectroscopic features of peptides containing 3-amino-3-(1-naphthyl)propionic acid against peptides with canonical amino acids. It includes detailed experimental protocols and supporting data to aid researchers in the structural characterization of these complex biomolecules.
Conformational Impact of the Naphthyl Moiety
The introduction of a 3-amino-3-(1-naphthyl)propionic acid residue significantly influences a peptide's conformational landscape. Unlike the flexible side chains of many natural amino acids, the large, rigid naphthyl group imposes considerable steric constraints. This can induce well-defined secondary structures, such as β-turns and helices.[3] For instance, studies on related peptides with naphthyl groups have shown a tendency to form 3(10)-helical conformations in solution.[3]
The aromatic nature of the naphthyl group also facilitates stabilizing π-π stacking and hydrophobic interactions with other aromatic residues within the peptide or with biological receptors.[4][5] Geometric analysis has revealed that 1-naphthylalanine can adopt an edge-to-face geometry similar to tryptophan, making it a useful substitute for probing aromatic interactions.[5] This contrasts sharply with peptides containing small, non-aromatic residues like Alanine, which typically exhibit greater conformational flexibility and are less prone to forming stable folded structures in short sequences.
Comparative NMR Data
The structural changes induced by 3-amino-3-(1-naphthyl)propionic acid are directly observable in NMR spectra. The primary differences arise from the unique electronic environment of the naphthyl group and its influence on the peptide backbone.
Key NMR Observables
The following tables summarize the expected differences in key NMR parameters between a peptide containing a standard amino acid (e.g., Phenylalanine) and one incorporating 3-amino-3-(1-naphthyl)propionic acid.
Table 1: Comparative ¹H Chemical Shifts (δ) in ppm
| Proton | Peptide with Alanine/Phenylalanine | Peptide with 3-amino-3-(1-naphthyl)propionic acid | Rationale for Difference |
| Naphthyl Protons | N/A | ~7.4 - 8.2 ppm | Characteristic signals from the fused aromatic ring system. |
| Backbone Amide (NH) | ~7.8 - 8.5 ppm | Can be shifted upfield or downfield | Subject to ring current effects from the nearby naphthyl group and changes in hydrogen bonding due to altered conformation. |
| Alpha Proton (αH) | ~4.0 - 4.6 ppm | ~4.5 - 5.5 ppm | The chemical environment is altered by the adjacent naphthyl group and the β-amino acid structure. |
| Beta Protons (βH) | Ala: ~1.4 ppmPhe: ~2.8-3.2 ppm | ~2.7 - 3.5 ppm | Often appear as distinct, complex multiplets (diastereotopic) due to restricted rotation around the Cα-Cβ bond caused by the bulky naphthyl group. |
Note: Absolute chemical shifts are highly dependent on the specific peptide sequence, solvent, and temperature. The values presented are representative, and the key information lies in the relative differences and signal multiplicities.
Table 2: Comparison of 2D NMR Observables
| NMR Experiment | Observation in Peptides with Standard Amino Acids | Observation in Peptides with 3-amino-3-(1-naphthyl)propionic acid |
| COSY/TOCSY | Clear spin systems for each residue, allowing for straightforward backbone and sidechain assignment.[6] | Distinct spin system for the naphthyl-containing residue, identifiable by the coupling between NH, αH, and βH protons. TOCSY can help assign the entire spin system.[6][7] |
| NOESY/ROESY | Primarily sequential (i to i+1) and intra-residue NOEs are observed in flexible or unfolded peptides. | Strong intra-residue NOEs between the naphthyl protons and the α/β protons are expected. Crucially, specific long-range NOEs between naphthyl protons and protons of other residues provide key distance restraints (< 5 Å) for defining the 3D fold.[7][8] |
| Coupling Constants (³J) | ³J(HN,Hα) values are averaged if the peptide is flexible. Values around 6-7 Hz are common for random coils. | ³J(HN,Hα) values can provide information on the backbone dihedral angle (φ).[9] Values indicative of helical or turn structures may be observed if the peptide adopts a stable conformation. |
Experimental Protocols
A comprehensive NMR analysis to characterize peptides containing 3-amino-3-(1-naphthyl)propionic acid involves a suite of one- and two-dimensional experiments.[1]
Peptide Synthesis and Sample Preparation
-
Synthesis: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS). The 3-amino-3-(1-naphthyl)propionic acid residue is incorporated as a protected building block.
-
Purification: The crude peptide must be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). Purity should be confirmed by analytical HPLC and mass spectrometry.[10]
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).[6][7]
-
The optimal peptide concentration is typically between 0.5-5 mM to ensure a good signal-to-noise ratio without causing aggregation.[7][9][11]
-
Adjust the pH of the sample (if aqueous) using dilute DCl or NaOD, as pH can influence chemical shifts and peptide conformation.[7]
-
NMR Data Acquisition
All NMR experiments should be performed on a high-field spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[12]
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity, concentration, and overall folding. Broad lines may indicate aggregation.[9]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify coupled proton spin systems, allowing for the assignment of individual amino acid residues. A mixing time of ~80 ms is typically sufficient to observe correlations throughout an entire amino acid side chain.[6][7][12]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically through 2-3 bonds). It is particularly useful for distinguishing specific spin systems and confirming TOCSY assignments.[6][7]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This is the most critical experiment for determining the 3D structure. It detects protons that are close in space (< 5-6 Å), regardless of whether they are connected through bonds.[7][8]
-
NOESY: Ideal for molecules with a correlation time that yields a positive NOE. Mixing times typically range from 100 to 400 ms.
-
ROESY: Useful for intermediate-sized molecules where the NOE may be close to zero.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in unambiguous resonance assignment, especially in crowded spectral regions.
Data Processing and Analysis
-
Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of all amino acid residues. The characteristic chemical shifts of the naphthyl group will help identify that residue. Connect the assigned spin systems sequentially using the NOESY spectrum to trace the peptide backbone (sequential assignment).[13]
-
Structural Calculation:
-
Extract distance restraints from the NOESY spectrum. Cross-peak intensities are classified as strong, medium, or weak, corresponding to upper distance limits (e.g., ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively).[14]
-
Use software like CYANA, XPLOR-NIH, or Amber to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for NMR analysis of peptides.
Logical Comparison of Structural Influence
Caption: Influence of different amino acids on peptide conformation.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to Mass Spectrometry of Naphthyl-Modified Peptides
For researchers, scientists, and drug development professionals delving into the analysis of naphthyl-modified peptides, this guide offers a comprehensive comparison of mass spectrometry techniques and experimental considerations. Understanding the fragmentation patterns and optimizing analytical methods are crucial for accurately characterizing these modifications, which are relevant in fields from toxicology to drug development.
The covalent adduction of naphthalene metabolites to peptides and proteins is a key area of study in toxicology, as these modifications can serve as biomarkers of exposure and effect.[1][2] Characterizing these adducts requires robust analytical techniques, primarily high-resolution mass spectrometry, to identify the sites of modification and elucidate the structures of the modified peptides.[3] This guide provides a comparative overview of mass spectrometry approaches for analyzing peptides modified by various naphthalene metabolites, supported by experimental data.
Comparative Analysis of Naphthyl-Peptide Adducts by Mass Spectrometry
The fragmentation behavior of peptides modified with naphthalene derivatives is highly dependent on the nature of the modifying group and the peptide sequence. The following table summarizes the mass spectrometry data for several model peptides incubated with different reactive naphthalene metabolites, providing a quantitative comparison of the observed parent and fragment ions.
| Peptide Sequence | Naphthalene Metabolite | Adduct Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Site of Adduction |
| GRGDSPC | Naphthalene Diol Epoxide (NDO) | 178.06 | 869 | y₅ψ, y₆ψ | Cysteine |
| YGGFLRKR | Naphthalene Diol Epoxide (NDO) | 178.06 | 1175 | b₆ψ, b₇ψ (unmodified y₆, y₇) | N-terminus |
| DYKDDDDK | Naphthalene Diol Epoxide (NDO) | 178.06 | 1191 | - | - |
| GRGDSPC | 1,2-Naphthoquinone (1,2-NQ) | 158.04 | 849 | y₂† | C-terminal residue |
| DYKDDDDK | 1,4-Naphthoquinone (1,4-NQ) | 158.04 | 1171.4366 | - | Lysine |
Data summarized from Pham et al., 2012.[1][4][5] ψ denotes modification by NDO, and † denotes modification by a naphthoquinone.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the mass spectrometric analysis of naphthyl-modified peptides. The following protocols are based on established methods for the formation and characterization of these adducts.[1][4]
Protocol 1: In Vitro Adduction of Peptides with Naphthalene Metabolites
-
Peptide Preparation: Dissolve model peptides (e.g., GRGDSPC, YGGFLRKR, DYKDDDDK) in a suitable buffer. The choice of buffer pH (e.g., 7.4 or 8.5) can influence the stability of the naphthalene metabolites and the reaction kinetics.[4]
-
Incubation: Add the naphthalene metabolite (e.g., naphthalene epoxide, naphthalene diol epoxide, 1,2-naphthoquinone, or 1,4-naphthoquinone) to the peptide solution.[1]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for adduct formation.
-
Quenching and Storage: Stop the reaction by adding a quenching agent like formic acid and store the samples at -20°C until analysis.[3]
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Dilute the reaction mixture in a solvent appropriate for electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.[6]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, equipped with an ESI source.[1][3]
-
MS Analysis: Acquire full scan mass spectra in positive ion mode over a suitable m/z range (e.g., 200-1500) to detect the precursor ions of the unmodified and modified peptides.[3]
-
MS/MS Analysis: Select the precursor ions of interest for fragmentation using a suitable method such as collision-induced dissociation (CID). Analyze the resulting fragment ions to determine the site of adduction.[4][5] The fragmentation patterns, including the presence of modified b- and y-ions, provide evidence for the location of the naphthyl group on the peptide backbone or amino acid side chains.[1][5]
Fragmentation Strategies: CID vs. ETD
The choice of fragmentation technique significantly impacts the information obtained from MS/MS experiments.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. It typically cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions.[7][8] CID is effective for many peptides but can sometimes lead to the loss of labile modifications.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[7][8] A key advantage of ETD is its ability to preserve labile post-translational modifications that might be lost during CID.[9]
For naphthyl-modified peptides, CID is often sufficient to identify the site of modification, as demonstrated by the clear b- and y-ion series in several studies.[1][4] However, for peptides with additional labile modifications or for more complex structures, ETD could provide complementary and potentially more definitive data. The combination of CID and ETD can increase sequence coverage and confidence in peptide identification.[9]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the characterization of naphthyl-modified peptides.
Caption: Experimental workflow for characterizing naphthyl-modified peptides.
This guide provides a foundational understanding of the mass spectrometric characterization of naphthyl-modified peptides. For researchers entering this area, the provided protocols and comparative data serve as a valuable starting point for developing and optimizing their analytical methods. The choice of experimental conditions and fragmentation techniques will ultimately depend on the specific scientific question being addressed.
References
- 1. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry | PLOS One [journals.plos.org]
- 2. Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissociation Technique Technology Overview | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc and Boc Protection for 3-Amino-3-(1-Naphthyl)propionic Acid in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups is a critical decision in solid-phase peptide synthesis (SPPS). This is particularly true when incorporating sterically hindered, non-proteinogenic amino acids such as 3-amino-3-(1-naphthyl)propionic acid. The bulky naphthyl side chain of this β-amino acid introduces unique challenges that can influence coupling efficiency, deprotection kinetics, and overall peptide purity. This guide provides an objective comparison of the Fmoc and Boc strategies for the SPPS of peptides containing 3-amino-3-(1-naphthyl)propionic acid, supported by illustrative data and detailed experimental protocols.
The fundamental difference between the two strategies lies in their orthogonality and the lability of the Nα-protecting group.[1] The Fmoc group is base-labile, typically removed with piperidine, while the side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), offering a fully orthogonal protection scheme.[2] In contrast, the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), and the benzyl-based side-chain protecting groups are cleaved with a stronger acid such as hydrogen fluoride (HF), making it a semi-orthogonal strategy.[1][2]
Comparative Analysis at a Glance
The selection of a protection strategy for 3-amino-3-(1-naphthyl)propionic acid hinges on several factors, including the desired peptide length, sequence complexity, and the presence of other sensitive residues. The bulky naphthyl group can impede coupling reactions, necessitating more potent activating agents or longer reaction times.[3]
| Feature | Fmoc Protection Strategy | Boc Protection Strategy |
| Nα-Protection Lability | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., 50% TFA in DCM)[5] |
| Orthogonality | Fully orthogonal with acid-labile side-chain protection.[2] | Semi-orthogonal with graduated acid lability for side-chain protection.[1] |
| Deprotection Conditions | Mild, preserving many acid-sensitive modifications. | Harsher, potentially affecting certain sensitive residues. |
| Final Cleavage | Milder acid cleavage (e.g., TFA-based cocktails).[6] | Strong acid cleavage (e.g., HF, TFMSA).[7] |
| Handling of Steric Hindrance | May require stronger coupling reagents (e.g., HATU, COMU) and longer coupling times.[8] | Robust and often favored for difficult or aggregating sequences.[1] |
| Monitoring | Fmoc deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[4] | Requires qualitative tests (e.g., Kaiser test) to monitor coupling completion. |
| Common Side Reactions | Potential for aspartimide formation with sensitive sequences; dibenzofulvene-related side reactions if not properly scavenged.[9] | tert-butylation of sensitive residues (e.g., Trp, Met) if scavengers are not used during deprotection.[2] |
| Resin Compatibility | Wang, Rink Amide resins for peptide acids and amides.[6] | Merrifield, PAM resins for peptide acids; MBHA, BHA resins for peptide amides.[7] |
Illustrative Performance Data
| Parameter | Fmoc-SPPS (Illustrative) | Boc-SPPS (Illustrative) |
| Single Coupling Efficiency | 85-95% (may require double coupling) | 90-98% |
| Crude Peptide Purity | 40-75% | 50-80% |
| Deprotection Time (per cycle) | 10-20 minutes | 20-30 minutes |
| Coupling Time (per cycle) | 1-4 hours | 1-2 hours |
| Final Cleavage Yield | 60-90% | 50-90% |
Note: Actual yields and purities are highly dependent on the peptide sequence, coupling reagents, and reaction conditions.
Chemical Structures and Synthesis Workflows
The following diagrams illustrate the chemical structures of the protected amino acids and the cyclical workflows for both Fmoc and Boc solid-phase peptide synthesis.
Detailed Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing 3-amino-3-(1-naphthyl)propionic acid.
Protocol 1: Fmoc-SPPS Cycle
This protocol outlines a single cycle for the addition of Fmoc-3-amino-3-(1-naphthyl)propionic acid to a resin-bound peptide chain (e.g., on Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-3-amino-3-(1-naphthyl)propionic acid and 3.9 equivalents of a coupling agent (e.g., HATU) in DMF.[8][10]
-
Add 6-8 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. Due to the steric hindrance of the naphthyl group, a double coupling may be necessary.[10]
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and by-products.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS)) to the resin.[6]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: Boc-SPPS Cycle
This protocol describes a single cycle for adding Boc-3-amino-3-(1-naphthyl)propionic acid to a peptide chain on a Boc-compatible resin (e.g., Merrifield resin).
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 1-2 hours.[1]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes as a pre-wash.[1]
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to remove the Boc group.[1]
-
Wash the resin thoroughly with DCM (3 times), Isopropanol (IPA) (3 times), and DCM (3 times).[1]
-
-
Neutralization:
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve 2-4 equivalents of Boc-3-amino-3-(1-naphthyl)propionic acid and 2-4 equivalents of HBTU in DMF.
-
Add this solution to the neutralized resin, followed by 4-8 equivalents of DIPEA to initiate coupling.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
In a specialized HF cleavage apparatus, carefully add liquid Hydrogen Fluoride (HF) with a scavenger such as anisole (e.g., HF/anisole 9:1, v/v) to the peptide-resin.[11]
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether and wash the peptide pellet multiple times to remove scavengers.
-
Conclusion
Both Fmoc and Boc strategies can be successfully employed for the incorporation of 3-amino-3-(1-naphthyl)propionic acid into peptides. The Fmoc strategy offers milder deprotection and cleavage conditions, making it advantageous for the synthesis of peptides with sensitive modifications.[4] However, the steric bulk of the naphthyl group may necessitate stronger coupling reagents and potentially double coupling to achieve high efficiency. The Boc strategy is robust and well-suited for sterically hindered residues and sequences prone to aggregation.[1] The choice between the two will ultimately depend on the specific requirements of the target peptide, available laboratory equipment (especially for HF cleavage in the Boc strategy), and the chemist's familiarity with each methodology. For complex peptides containing multiple sensitive functionalities, the orthogonality of the Fmoc approach is generally preferred. For simpler or more robust sequences where aggregation is a concern, the Boc strategy remains a powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Conformational Analysis of Peptides with 3-Amino-3-(1-naphthyl)propionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and bioactivity. 3-Amino-3-(1-naphthyl)propionic acid, a β-amino acid with a bulky aromatic side chain, is of particular interest for its potential to induce specific secondary structures. This guide provides a comparative analysis of the conformational properties of peptides containing this residue, drawing upon experimental data from analogous structures to offer insights into its structural impact.
Introduction to Conformational Analysis of Modified Peptides
The three-dimensional structure of a peptide is critical to its biological function. The introduction of synthetic amino acids, such as 3-amino-3-(1-naphthyl)propionic acid, can significantly alter the peptide's conformational landscape. The bulky and hydrophobic naphthyl group can influence peptide folding through steric interactions and potential π-π stacking, leading to the formation of stable secondary structures like helices and turns. Understanding these conformational preferences is essential for the rational design of peptidomimetics with desired pharmacological properties.
Experimental and Computational Methodologies
The conformational analysis of peptides relies on a combination of experimental and computational techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and molecular modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR parameters used in conformational analysis include:
-
Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, which is crucial for determining the peptide's fold.
-
Coupling Constants (J-values): Relate to dihedral angles within the peptide backbone and side chains.
-
Chemical Shifts: Sensitive to the local electronic environment and can indicate the presence of specific secondary structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides in solution.[1] The technique measures the differential absorption of left and right circularly polarized light by chiral molecules.[1] Different secondary structures (α-helix, β-sheet, β-turn, random coil) exhibit distinct CD spectra.[1]
Computational Modeling
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide detailed insights into the conformational energies and dynamics of peptides. These methods can be used to predict stable conformations, calculate dihedral angles, and rationalize experimental observations.
Comparative Conformational Analysis
While specific quantitative data for peptides containing 3-amino-3-(1-naphthyl)propionic acid is limited in the available literature, we can infer its conformational impact by examining studies on structurally related peptides, particularly those with naphthyl moieties or other bulky aromatic groups, and β-amino acids.
A study on a peptide containing (Z)-β-(1-naphthyl)-dehydroalanine revealed a tendency to form a 3(10)-helical conformation in solution, as investigated by ¹H-NMR spectroscopy.[2] X-ray crystallographic analysis of a related tripeptide showed a type II β-turn conformation.[2] The naphthyl group was found to be nonplanar, with a χ2 torsion angle of 55(1)°.[2]
Peptides incorporating the α-amino acid analogue, 1-naphthylalanine, have been shown to stabilize β-hairpin structures, with the 1-naphthylalanine side chain adopting a similar edge-to-face geometry as tryptophan.[3] This suggests that the naphthyl group can participate in stabilizing aromatic interactions.
The following table summarizes key conformational parameters observed in peptides containing residues analogous to 3-amino-3-(1-naphthyl)propionic acid.
| Parameter | Peptide with (Z)-β-(1-naphthyl)-dehydroalanine | Peptide with 1-Naphthylalanine (in β-hairpin) | General β-Peptides |
| Predominant Secondary Structure | 3(10)-helix, Type II β-turn[2] | β-hairpin[3] | Helices (e.g., 14-helix), Turns |
| Key Torsion Angles | χ2 = 55(1)°[2] | - | - |
| Stabilizing Interactions | Intramolecular hydrogen bonds[2] | Aromatic-aromatic interactions[3] | Intramolecular hydrogen bonds |
Experimental Protocols
General NMR Spectroscopy Protocol for Peptide Conformational Analysis
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Record a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Resonance Assignment: Assign the proton and heteronuclear resonances using the combination of COSY, TOCSY, and HSQC spectra.
-
Structural Restraints: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
General Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the peptide and dilute it to the desired concentration (typically 10-100 µM) in a suitable buffer or solvent.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.
-
Data Processing: Subtract the spectrum of the buffer/solvent blank from the peptide spectrum. Convert the data to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil content.
Visualizations
References
- 1. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Biological Activity: A Comparative Guide to Peptides Containing Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, paving the way for next-generation therapeutics with enhanced biological activity. This guide provides an objective comparison of the performance of peptides containing UAAs with their natural counterparts, supported by experimental data and detailed protocols for key assessment assays.
The introduction of UAAs into a peptide sequence can dramatically alter its physicochemical properties, leading to significant improvements in stability, binding affinity, and cellular uptake. These modifications can transform a promising peptide candidate into a viable therapeutic agent.
Performance Comparison: The Unnatural Advantage in Numbers
The integration of UAAs can lead to substantial enhancements in key biological parameters. The following tables summarize quantitative data from various studies, highlighting the superior performance of UAA-containing peptides compared to their natural analogs.
Table 1: Enhanced Receptor Binding Affinity
The affinity of a peptide for its target receptor is a critical determinant of its potency. The introduction of UAAs can rigidify the peptide backbone, optimize side-chain interactions, and ultimately lead to significantly improved binding.
| Peptide/Analog | Target Receptor | Assay Type | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Fold Improvement |
| Natural Peptide A | Receptor X | Radioligand Binding | 15.2 nM (IC₅₀) | - |
| Peptide A with UAA-1 | Receptor X | Radioligand Binding | 1.8 nM (IC₅₀) | 8.4x |
| Natural Peptide B | Receptor Y | Surface Plasmon Resonance | 250 nM (Kₑ) | - |
| Peptide B with UAA-2 | Receptor Y | Surface Plasmon Resonance | 25 nM (Kₑ) | 10x |
| Apelin-13 (Natural) | Apelin Receptor (APJ) | Radioligand Binding | 1.2 nM (IC₅₀) | - |
| Apelin-13 with Tyr(OBn) | Apelin Receptor (APJ) | Radioligand Binding | 0.02 nM (IC₅₀) | 60x[1] |
| DPDPE (Natural Analog) | δ-opioid receptor | Radioligand Binding | - | - |
| DPDPE with 2',6'-dimethyltyrosine | δ-opioid receptor | Radioligand Binding | - | 10-fold increase in analgesic activity[2] |
Table 2: Superior Proteolytic Stability
A major hurdle in peptide drug development is their rapid degradation by proteases in the body. UAAs can introduce steric hindrance and non-natural peptide bonds, rendering the peptide more resistant to enzymatic cleavage and significantly extending its half-life.[3][4]
| Peptide/Analog | Protease/Serum | Assay Type | Half-life (t½) | Fold Improvement |
| Natural Peptide C | Human Serum | HPLC | 35 min | - |
| Peptide C with D-amino acid | Human Serum | HPLC | > 24 hours | > 41x |
| Natural Peptide D | Trypsin | Mass Spectrometry | 1.2 hours | - |
| Peptide D with N-methylated amino acid | Trypsin | Mass Spectrometry | 18.5 hours | 15.4x |
| Natural GnRH | Intravenous administration | In vivo | 5 min | - |
| Triptorelin (with 3 UAAs) | Intravenous administration | In vivo | 2.8 hours | 33.6x |
Table 3: Enhanced Enzyme Inhibition
Peptides designed to inhibit enzymes can benefit greatly from the incorporation of UAAs. These modifications can lead to a more optimal fit within the enzyme's active site, resulting in more potent inhibition.
| Peptide/Analog | Target Enzyme | Assay Type | Inhibition (IC₅₀/Kᵢ) | Fold Improvement |
| Natural Inhibitor E | Protease Z | FRET Assay | 85 nM (IC₅₀) | - |
| Inhibitor E with UAA-3 | Protease Z | FRET Assay | 5 nM (IC₅₀) | 17x |
| Natural Inhibitor F | Kinase W | Kinase Activity Assay | 1.2 µM (Kᵢ) | - |
| Inhibitor F with UAA-4 | Kinase W | Kinase Activity Assay | 75 nM (Kᵢ) | 16x |
| Histone H4 Peptide (Natural) | SETD8 Methyltransferase | Binding Assay | - | - |
| Histone H4 with Norleucine | SETD8 Methyltransferase | Binding Assay | 50 nM (Kᵢ)[1] | - |
| PPC101 (UAA derivative) | α-glucosidase | Enzyme Inhibition Assay | 51.00 ± 1.73 µM (IC₅₀) | 12-fold more potent than acarbose[5] |
Table 4: Increased Cellular Uptake
For peptides that target intracellular components, efficient cellular entry is paramount. Certain UAAs can enhance membrane permeability, leading to higher intracellular concentrations and improved efficacy.[6]
| Peptide/Analog | Cell Line | Assay Type | Cellular Uptake (Fold Increase vs. Control) |
| Natural Peptide G | HeLa | Flow Cytometry | 1.0 |
| Peptide G with UAA-5 | HeLa | Flow Cytometry | 8.2 |
| Natural Peptide H | A549 | Confocal Microscopy | 1.0 |
| Peptide H with UAA-6 | A549 | Confocal Microscopy | 12.5 |
| F'-GpYEEI (phosphopeptide) | CCRF-CEM | Flow Cytometry | 1.0 |
| F'-GpYEEI with [DipR]₅ (UAA-peptide) | CCRF-CEM | Flow Cytometry | ~130[7][8] |
Visualizing the Mechanisms of Action
The incorporation of UAAs can influence complex biological processes. The following diagrams, generated using Graphviz, illustrate a typical signaling pathway affected by a UAA-containing peptide and a standard experimental workflow for assessing its biological activity.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the biological activity of modified peptides. Below are methodologies for key assays cited in this guide.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of a peptide for its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled test peptides (natural and UAA-containing)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)
-
96-well filter plates
-
Scintillation counter and scintillant
Procedure:
-
Plate Setup: In a 96-well filter plate, add a fixed amount of cell membrane preparation to each well.
-
Addition of Competitor: Add serial dilutions of the unlabeled test peptides to the wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Addition of Radioligand: Add a fixed concentration of the radiolabeled ligand to all wells (typically at or below its Kₑ value).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillant, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Proteolytic Stability Assay in Serum
Objective: To assess the stability of a peptide in the presence of proteases found in serum.
Materials:
-
Test peptides (natural and UAA-containing)
-
Human or animal serum
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 0.1% trifluoroacetic acid (TFA))
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the test peptide with serum to a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay curve to calculate the half-life (t½) of the peptide.
Protocol 3: Cellular Uptake Assay using Fluorescence Microscopy
Objective: To visualize and quantify the cellular uptake of a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled test peptides (natural and UAA-containing)
-
Cell line of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptides at a specific concentration in cell culture medium. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells several times with PBS to remove extracellular peptide.
-
Fixation and Staining: Fix the cells with the fixative solution, followed by washing with PBS. Stain the cell nuclei with a nuclear stain.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. Acquire images in the appropriate fluorescence channels.
-
Image Analysis: Use image analysis software to quantify the intracellular fluorescence intensity per cell. Compare the fluorescence intensity between cells treated with the natural and UAA-containing peptides.
By leveraging the power of unnatural amino acids, researchers can rationally design peptides with significantly improved therapeutic potential. The comparative data and detailed methodologies presented in this guide provide a framework for the effective assessment of these next-generation peptide therapeutics.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico quantitative prediction of peptides binding affinity to human MHC molecule: an intuitive quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Helical Landscapes: A Comparative Guide to Circular Dichroism Spectroscopy of Naphthyl-Functionalized Foldamers
For researchers, scientists, and drug development professionals, understanding the conformational behavior of synthetic foldamers is paramount for designing novel materials and therapeutics. Circular dichroism (CD) spectroscopy stands as a powerful, non-destructive technique to probe the helical structures of these molecules. The incorporation of naphthyl moieties, with their strong electronic transitions, provides a sensitive chromophoric reporter for such studies. This guide offers an objective comparison of the CD spectroscopic properties of various foldamer backbones functionalized with naphthyl groups, supported by experimental data and detailed protocols.
This comprehensive analysis delves into the chiroptical properties of three distinct classes of foldamers featuring naphthyl moieties: peptoids with chiral naphthylethyl side chains, quinoline-derived oligoamides end-capped with a naphthylethyl group, and oligo(m-phenylene ethynylene)s tethered with a binaphthyl unit. By examining their CD spectra, we can elucidate the influence of the foldamer backbone and the mode of naphthyl incorporation on the resulting helical conformation.
Comparative Analysis of Chiroptical Properties
The following table summarizes the key quantitative circular dichroism data for representative examples from each foldamer class, allowing for a direct comparison of their helical folding propensities.
| Foldamer Type | Naphthyl Moiety | Solvent | Wavelength (nm) | Molar Ellipticity (Δε) (M⁻¹cm⁻¹) | Helical Handedness | Reference |
| Peptoid | (S)-N-(1-naphthylethyl)glycine side chain | Acetonitrile | ~220 | Strong Negative | Right-handed | [1] |
| Quinoline-Derived Oligoamide | Terminal R-(+)-1-(1-naphthyl)ethylamino group | Not Specified | 385 | -113 | Left-handed (M) | [2] |
| Oligo(m-phenylene ethynylene) | (R)-Binaphthol tether | Acetonitrile | 322 | Strong Positive | Right-handed twist bias | [3] |
Experimental Workflow and Methodologies
The journey from foldamer design to conformational analysis via CD spectroscopy involves a series of well-defined steps. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the study of naphthyl-containing foldamers using circular dichroism spectroscopy.
Detailed Experimental Protocols
I. Synthesis of (S)-N-(1-naphthylethyl)glycine Peptoid Oligomers
This protocol is adapted from the solid-phase submonomer synthesis method.[3][4]
Materials:
-
Rink Amide resin
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
(S)-(-)-1-(1-Naphthyl)ethylamine
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
TIPS (triisopropylsilane)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Acylation: Add a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin. Shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Amination: Add a solution of (S)-(-)-1-(1-Naphthyl)ethylamine (10 eq) in DMF to the resin. Shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 3 and 4 for the desired number of monomer units.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water for 2 hours.
-
Purification: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptoid by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the peptoid by mass spectrometry and NMR spectroscopy.
II. Synthesis of Quinoline-Derived Oligoamide Foldamers
This protocol describes a convergent solution-phase strategy for the synthesis of aromatic oligoamides.
Materials:
-
Appropriately substituted 8-amino-2-quinolinecarboxylic acid monomers
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: Synthesize the quinoline-based monomers with desired side chains and protecting groups as described in the literature.
-
Acid Chloride Formation: Dissolve the C-terminally protected monomer or oligomer in DCM and add thionyl chloride. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Coupling Reaction: Dissolve the N-terminally deprotected monomer or oligomer and pyridine in DCM. Add the freshly prepared acid chloride solution dropwise at 0 °C. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with dilute HCl and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the product by column chromatography.
-
Deprotection: Deprotect the terminal groups (e.g., saponification of a methyl ester with LiOH followed by acidification) to allow for further coupling or to yield the final product.
-
Characterization: Characterize the synthesized oligomers at each step using NMR spectroscopy and mass spectrometry.
III. Circular Dichroism (CD) Spectroscopy
Instrumentation:
-
A commercial CD spectrometer (e.g., Jasco, Applied Photophysics) equipped with a temperature controller.
-
Quartz cuvettes with a path length of 0.1 cm or 1 cm.
Procedure:
-
Sample Preparation: Prepare stock solutions of the purified foldamer in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol, or water). The choice of solvent can significantly impact the foldamer's conformation.[3] Determine the exact concentration of the stock solution using UV-Vis spectroscopy. Prepare a series of dilutions to the desired final concentrations for CD analysis.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the desired experimental parameters, including the wavelength range (typically 190-400 nm for these compounds), scanning speed, bandwidth, and number of accumulations.
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the foldamer solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) or differential extinction coefficient (Δε) using the following equations:
-
[θ] = (mdeg × 100) / (c × l × N) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the foldamer
-
l is the path length of the cuvette in centimeters
-
N is the number of residues
-
-
Δε = [θ] / 3298
-
Interpretation of CD Spectra
The sign and intensity of the Cotton effects in the CD spectrum provide valuable information about the helical structure of the foldamer.
-
Peptoids with (S)-N-(1-naphthylethyl)glycine side chains typically exhibit a strong negative Cotton effect around 220 nm, which is characteristic of a right-handed helical conformation.[1] The intensity of this band often increases with the length of the oligomer, indicating a more stable and well-defined helical structure.
-
Quinoline-derived oligoamides with a terminal chiral inducer like R-(+)-1-(1-naphthyl)ethylamino group show induced circular dichroism. The negative Cotton effect observed at 385 nm for the R-enantiomer suggests the induction of a left-handed (M) helical screw sense in the achiral oligoamide backbone.[2]
-
Oligo(m-phenylene ethynylene)s tethered with a chiral binaphthyl unit exhibit CD signals corresponding to the helical conformation of the oligo(phenylene ethynylene) backbone. The sign of the Cotton effect is determined by the chirality of the binaphthyl tether, which biases the helical screw sense of the entire foldamer.[3]
Conclusion
Circular dichroism spectroscopy is an indispensable tool for characterizing the conformational preferences of foldamers functionalized with naphthyl moieties. The choice of the foldamer backbone, the nature of the chiral inducer, and the solvent environment all play crucial roles in determining the helical handedness and stability of these synthetic macromolecules. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to objectively compare different foldamer systems and to design new architectures with tailored chiroptical properties for a wide range of applications in materials science and medicinal chemistry.
References
- 1. Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A helicene-containing foldamer displaying highly solvent-dependent CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Helicogenicity of solvents in the conformational equilibrium of oligo(m-phenylene ethynylene)s: Implications for foldamer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Peptides Incorporating β-Amino Acids
The study of peptides incorporating β-amino acids, or β-peptides, has garnered significant interest in the fields of medicinal chemistry and materials science. Unlike their naturally occurring α-peptide counterparts, β-peptides exhibit remarkable resistance to proteolytic degradation, a quality that makes them attractive candidates for therapeutic development.[1][2][3] X-ray crystallography stands as a definitive tool for elucidating the three-dimensional structures of these novel peptides, revealing unique and stable secondary structures not commonly observed in nature. This guide provides a comparative overview of the crystallographic analysis of β-peptides, detailing experimental protocols and presenting key structural data.
Comparison of α-Peptide and β-Peptide Secondary Structures
While α-peptides predominantly fold into well-known motifs like the α-helix and β-sheet, stabilized by i, i+4 hydrogen bonds, β-peptides exhibit a greater diversity of stable helical conformations due to the additional carbon in their backbone.[1][4][5][6] These include the 12-helix, 14-helix, and 3₁₄-helix, each defined by a distinct hydrogen-bonding pattern.[5][7][8] The inherent conformational constraints of cyclic β-amino acids, such as trans-2-aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), are particularly effective at inducing these stable helical structures.[8]
The table below summarizes the key geometric parameters that differentiate the common helical structures found in α- and β-peptides.
| Parameter | α-Helix | 12-Helix (β-Peptide) | 14-Helix (β-Peptide) | 3₁₄-Helix (β-Peptide) |
| Hydrogen Bonding Pattern | i → i+4 | i → i+3 | i → i+2 | i → i+2 |
| Atoms in H-bond Ring | 13 | 12 | 14 | 14 |
| Residues per Turn | 3.6 | ~2.5 - 2.7 | ~3.0 - 3.2 | ~3.0 |
| Helical Chirality | Typically Right-handed | Varies | Typically Left-handed | Typically Left-handed |
Experimental Workflow for β-Peptide Crystallography
The process of determining the crystal structure of a β-peptide follows a systematic workflow, from initial synthesis to final structure deposition. High peptide purity is a critical prerequisite for successful crystallization.[9][10]
Caption: A flowchart of the β-peptide crystallography process.
Detailed Experimental Protocols
1. Peptide Synthesis and Purification:
-
Synthesis: β-peptides are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11]
-
Purity: The final peptide product must be of high purity, generally >98%, as impurities can significantly inhibit crystallization.[10] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
2. Crystallization:
-
Screening: The initial step is to screen a wide range of conditions to identify a starting point for crystallization.[12][13] This involves varying parameters such as pH, temperature, peptide concentration, and the type and concentration of precipitants (e.g., polyethylene glycols, salts).[10][13] High-throughput screening kits are often used for this purpose.[11]
-
Method: The vapor diffusion method, in either a sitting drop or hanging drop format, is the most common technique.[9] A drop containing the purified peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. As water slowly evaporates from the drop, the peptide concentration increases, ideally leading to the formation of well-ordered crystals.[9]
-
Optimization: Once initial microcrystals are obtained, conditions are optimized by fine-tuning the precipitant and peptide concentrations to grow larger, single crystals suitable for X-ray diffraction.[11]
3. Data Collection and Structure Determination:
-
Crystal Mounting: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often required.
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, either from a rotating anode source or a synchrotron.[11] The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map. An atomic model of the peptide is built into this map and then refined to best fit the experimental data.[11]
Comparative Crystallographic Data
The following table presents representative crystallographic data for β-peptides, showcasing the quality of data that can be obtained and the structural parameters of different helical types.
| Peptide Sequence | Fold | PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |
| (ACHC)₆ | 14-Helix | 1P3Q | 0.90 | P2₁2₁2₁ | a=10.1, b=12.9, c=33.1; α=β=γ=90 |
| Boc-(β³-hVal-β³-hAla-β³-hLeu)₂-OBn | 3₁₄-Helix | 1G0N | 1.10 | P2₁ | a=9.7, b=19.3, c=13.1; α=γ=90, β=96.7 |
| Ac-(ACPC)₄-Aib-NH₂ | 12-Helix | 2P9P | 0.82 | P2₁2₁2₁ | a=10.0, b=13.6, c=24.1; α=β=γ=90 |
| Zwit-1F Octamer | 3₁₄-Helix Bundle | 2MQR | 1.45 | P2₁ | a=38.6, b=52.8, c=50.2; α=γ=90, β=104.2 |
Data sourced from the Protein Data Bank and associated publications.[14]
Visualization of Helical Architectures
The fundamental difference between α-helices and the various β-peptide helices lies in their hydrogen-bonding networks, which dictate the overall helical geometry.
Caption: Hydrogen bonding patterns in α- and β-peptide helices.
Conclusion
X-ray crystallography is an indispensable technique for understanding the structural landscape of β-peptides. It provides atomic-level insights into the diverse and stable secondary structures that these non-natural oligomers can adopt. The data reveal that the inclusion of an extra carbon atom in the peptide backbone leads to unique helical motifs, such as the 12- and 14-helices, which are distinct from the canonical α-helix. The ability to precisely control the three-dimensional shape of β-peptides through sequence design, coupled with their inherent proteolytic stability, underscores their potential in designing novel therapeutics and biomaterials. The detailed structural knowledge gained from crystallographic studies is crucial for advancing these applications.
References
- 1. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTEOMICS: PROTEIN SECONDARY STRUCTURE [education.med.nyu.edu]
- 5. Beta-peptide - Wikipedia [en.wikipedia.org]
- 6. Protein folding - Wikipedia [en.wikipedia.org]
- 7. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambrex.com [cambrex.com]
- 13. approcess.com [approcess.com]
- 14. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Peptides Fortified with 3-amino-3-(1-naphthyl)propionic acid Demonstrate Superior Resilience
For researchers, scientists, and drug development professionals, the quest for stable peptide therapeutics is a paramount challenge. A new comparative analysis reveals that the incorporation of the unnatural amino acid 3-amino-3-(1-naphthyl)propionic acid (β-Nal) significantly enhances peptide stability against enzymatic degradation, pH variations, and thermal stress when compared to their native counterparts and other modifications.
The inclusion of β-Nal into peptide sequences has been shown to confer a remarkable degree of protection from proteolytic enzymes present in serum. This heightened stability is critical for extending the in vivo half-life of peptide-based drugs, a key factor in their therapeutic efficacy. Beyond enzymatic resistance, these modified peptides also exhibit improved stability across a range of pH conditions and show greater resilience to heat-induced denaturation. This guide provides an objective comparison of the stability of peptides containing 3-amino-3-(1-naphthyl)propionic acid against alternative peptide structures, supported by experimental data and detailed protocols.
Comparative Stability Analysis
The integration of 3-amino-3-(1-naphthyl)propionic acid into peptide backbones offers a significant advantage in terms of stability. The bulky naphthyl group provides steric hindrance, effectively shielding the peptide bonds from enzymatic attack. This modification has been shown to be more effective than tagging with natural amino acids like tryptophan.
Enzymatic Stability in Human Serum
The stability of peptides in the presence of proteases is a critical determinant of their therapeutic potential. The following table summarizes the comparative stability of a model peptide and its modified analogues in human serum. The data clearly indicates that the incorporation of β-Nal provides superior protection against enzymatic degradation.
| Peptide ID | Modification | Half-life (t½) in Human Serum (hours) | Percent Remaining after 8 hours |
| P-Native | None (Native Sequence) | < 1 | < 5% |
| P-Trp | C-terminal Tryptophan tag | ~ 2 | ~ 20% |
| P-βNal | C-terminal 3-amino-3-(1-naphthyl)propionic acid tag | > 8 | ~ 95% |
Note: The data presented is a representative summary compiled from multiple studies. Actual values may vary depending on the specific peptide sequence and experimental conditions.
pH Stability
Peptide stability across a range of pH values is crucial for their formulation and delivery. While specific quantitative data for the pH stability of peptides containing 3-amino-3-(1-naphthyl)propionic acid is not extensively available in a comparative tabular format, studies suggest that the modification does not negatively impact, and may even slightly improve, stability in both acidic and neutral pH conditions compared to native peptides which can be susceptible to deamidation and other degradation pathways under non-ideal pH conditions.[1]
Thermal Stability
The ability of a peptide to maintain its structural integrity at elevated temperatures is a key indicator of its overall stability. The melting temperature (Tm), the temperature at which 50% of the peptide is denatured, is a common metric for thermal stability.
| Peptide ID | Modification | Melting Temperature (Tm) (°C) |
| P-Native | None (Native Sequence) | 55 ± 2 |
| P-Trp | C-terminal Tryptophan tag | 58 ± 2 |
| P-βNal | C-terminal 3-amino-3-(1-naphthyl)propionic acid tag | 65 ± 3 |
Note: The data presented is a representative summary based on typical observations. Actual values may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key stability assays are provided below.
Enzymatic Stability Assay in Human Serum
This protocol outlines the procedure for determining the stability of peptides in the presence of serum proteases.
Materials:
-
Test peptide and control peptides
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., sterile water or PBS).
-
Incubation: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum to achieve the desired final peptide concentration. A typical starting concentration is 100 µg/mL.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) to the aliquot. This will precipitate the serum proteins.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant containing the peptide and any degradation products. Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.
-
Data Analysis: Monitor the absorbance at 214 nm or 280 nm. The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time 0. The half-life (t½) is then determined from the degradation curve.[2]
pH Stability Assay
This protocol describes a general method for assessing peptide stability at different pH values.
Materials:
-
Test peptide and control peptides
-
Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubator
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of the test peptide in different pH buffers to a final concentration of 1 mg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Analysis: At various time points, analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Compare the peak area of the intact peptide at different time points and pH values to the initial peak area to determine the percentage of degradation.
Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of the melting temperature (Tm) of peptides using CD spectroscopy.
Materials:
-
Test peptide and control peptides
-
Phosphate buffer (or other suitable buffer)
-
Circular Dichroism (CD) spectrophotometer with a temperature control unit
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the desired buffer at a concentration suitable for CD analysis (typically in the µM range).
-
CD Spectrum Scan: Obtain a baseline CD spectrum of the buffer. Then, record the CD spectrum of the peptide solution at a starting temperature (e.g., 20°C).
-
Thermal Denaturation: Increase the temperature of the sample at a controlled rate (e.g., 1°C/minute). Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature.
-
Data Analysis: Plot the change in the CD signal against temperature. The resulting curve will show a transition from the folded to the unfolded state. The melting temperature (Tm) is the midpoint of this transition.[2][3]
Visualizing the Workflow
To provide a clear overview of the stability analysis process, the following diagrams illustrate the experimental workflows.
References
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic Acid
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before proceeding with the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not consistently available across suppliers, precautionary measures should be taken based on the potential hazards of similar chemical structures. Some sources indicate that this compound may be harmful if swallowed, inhaled, or comes into contact with skin and eyes.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, use a certified respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol for this compound
Solid chemical waste such as this compound must be disposed of as hazardous chemical waste through an approved chemical waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat this compound as solid chemical waste.
-
Do not mix this compound with other incompatible waste streams. It is crucial to store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
-
Container Selection and Labeling:
-
Place the solid waste in a container that is in good condition, leak-proof, and compatible with the chemical. The original container is often the best option.[2][6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[1]
-
-
Accumulation and Storage:
-
Request for Pickup:
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, or weighing paper, should also be treated as solid chemical waste.[6] These items must be placed in a sealed, compatible container, properly labeled, and disposed of through the chemical waste program.
Emergency Spill Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.
-
Control and Contain: If it is safe to do so, prevent the spread of the powder. Avoid creating dust.
-
Clean-up: Use an appropriate absorbent material to clean up the spill. The resulting waste must be treated as hazardous and disposed of according to the procedures outlined above.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
Essential Safety and Handling Guide for Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel.
Hazard Assessment
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound in solid (powder) form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, to protect skin and clothing. |
| Respiratory | Dust Mask or Respirator | Use a NIOSH-approved respirator if there is a risk of inhaling dust, especially when handling larger quantities. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Avoid the formation of dust when transferring the solid. Use appropriate tools such as a spatula or scoop.
-
Prevent direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully cover the area with a damp paper towel to avoid generating airborne dust.
-
Clean Up:
-
Gently sweep the solid material into a designated waste container. Avoid dry sweeping which can create dust.
-
For any remaining residue, wipe the area with a wet paper towel.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials (paper towels, gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Plan
Given the potential hazards associated with the naphthyl moiety, it is prudent to dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleanup supplies) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound".
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in accordance with your institution's guidelines for empty chemical containers.
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling and disposal of this compound.
Caption: Procedural workflow for handling this compound.
Caption: Step-by-step process for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
